Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride
Description
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Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIICKDDBVKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) and hazard classification for Butyl[(2-ethoxyphenyl)methyl]amine HCl
The following technical guide is a comprehensive hazard assessment and safety protocol design for Butyl[(2-ethoxyphenyl)methyl]amine HCl .
Note to Researchers: As of the current chemical registry, specific toxicological data for this precise structural analog is limited in public domains. Therefore, this guide employs a Structure-Activity Relationship (SAR) and Read-Across methodology, utilizing data from closely related secondary benzylamines (e.g., N-(2-ethoxybenzyl)methylamine) and Vilanterol-related intermediates. This approach represents the industry standard for handling novel pharmaceutical intermediates in a drug discovery setting.
Chemical Identification & Physicochemical Context
Compound Name: N-(2-ethoxybenzyl)butan-1-amine hydrochloride Common ID: Butyl[(2-ethoxyphenyl)methyl]amine HCl Role: Pharmaceutical Intermediate (typically for Beta-2 Agonist synthesis)
This compound is a secondary amine salt. The presence of the hydrochloride counter-ion confers stability but introduces hygroscopicity and acidity upon hydrolysis. The lipophilic butyl and ethoxybenzyl moieties suggest moderate membrane permeability, necessitating strict containment.
Structural & Physical Data
| Property | Value (Calculated/Derived) | Context |
| Molecular Formula | Salt form | |
| Molecular Weight | 243.77 g/mol | Base: ~207.31, HCl: 36.46 |
| Physical State | Solid (Crystalline Powder) | Likely white to off-white |
| Solubility | High in Water, Methanol, DMSO | Ionic character of HCl salt |
| pKa (Base) | ~9.5 - 10.0 | Typical for secondary benzylamines |
| Hygroscopicity | Moderate to High | Protect from moisture |
GHS Hazard Classification (Derived)
Based on SAR analysis of Benzylamine HCl and (2-ethoxyphenyl)methylamine analogs.
Classification Logic
The secondary amine functional group, when protonated (HCl salt), acts as a surfactant and irritant to mucous membranes. The benzylamine moiety is associated with acute oral toxicity.[1]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][3][4] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][1] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[4] |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][4][7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6]
Visualizing the Hazard Determination Workflow
This diagram illustrates the logic flow used to derive the classification above, ensuring self-validating safety decisions in the absence of direct LD50 data.
Caption: SAR-based logic flow for deriving hazard classification of novel amine salts.
Handling, Storage, and Exposure Controls
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Hood.
-
Air Velocity: Ensure face velocity is >0.5 m/s.
-
Decontamination: Wet-wipe surfaces with 70% Ethanol or Isopropanol after use; the compound is soluble in alcohols.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double Gloving) | Minimum thickness 0.11mm. Amine salts generally have slow permeation through nitrile, but double gloving prevents cross-contamination. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for powders that may cause severe irritation (H319). |
| Respiratory | N95 / P2 Mask | Required if handling outside a hood (not recommended). For spill cleanup, use a half-mask with P100/Organic Vapor cartridges. |
| Body | Lab Coat (Tyvek preferred) | Prevent accumulation on cotton fibers which can act as a wick for the chemical. |
Storage Protocols
-
Temperature: Store at 2-8°C (Refrigerated) . While likely stable at RT, amine salts can discolor (oxidize) over time.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible.
-
Hygroscopicity: Keep container tightly sealed; use parafilm. Moisture absorption will alter stoichiometry and weight-based dosing accuracy.
Emergency Response Protocols
First Aid Logic
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen. Mechanism: The HCl salt can hydrolyze in the lungs, creating acidic irritation.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
-
Eye Contact: Rinse for 15 minutes. Critical: Lift eyelids to ensure the salt is washed out of the conjunctival sac.
Fire Fighting
-
Decomposition Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide (CO).[8]
-
Extinguishing Media: Water spray, Dry Chemical, CO2.[5]
Spill Response Decision Tree
Caption: Decision logic for spill remediation based on quantity and location.
Toxicological Assessment (In-Depth)
Structure-Activity Relationship (SAR)
-
The Alkyl Chain (Butyl): Increases lipophilicity compared to methyl/ethyl analogs. This often correlates with higher skin absorption rates but potentially lower volatility.
-
The Ether Linkage (Ethoxy): Generally stable, but metabolic O-dealkylation is a primary clearance pathway in vivo [1].
-
The Amine Salt: The hydrochloride form is an irritant. In solution, the pH will be acidic (approx pH 4-5 at 10% w/v).
Specific Health Effects[5]
-
Acute Toxicity: LD50 (Oral, Rat) is predicted to be between 300 - 2000 mg/kg based on Benzylamine HCl data [2].
-
Sensitization: Secondary amines can be potential sensitizers, though less common than primary amines. Monitor for allergic dermatitis.
-
Carcinogenicity: No structural alerts for genotoxicity (e.g., nitro groups, epoxides) are present in this fragment.
Regulatory & Transport Information
-
DOT/IATA: Not regulated as a Dangerous Good for transport (unless specific testing proves Cat 3 toxicity or Corrosivity).
-
Recommendation: Ship as "Chemical Solid, N.O.S." if required.
-
-
TSCA/REACH: Likely Not Listed (R&D Exemption applies). This material should only be used for research purposes under the supervision of a technically qualified individual.
References
-
Drug Metabolism Reviews. Metabolic pathways of secondary amines and ether dealkylation. (General Mechanism Reference).
-
Fisher Scientific. Safety Data Sheet: Benzylamine Hydrochloride.[3] (Used as Read-Across Source).
-
PubChem. Compound Summary: N-(2-ethoxybenzyl)methylamine (Analog).
-
Sigma-Aldrich. Safety Data Sheet: 2-Ethoxybenzylamine. (Precursor Safety Data).
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. durhamtech.edu [durhamtech.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
CAS number and IUPAC nomenclature for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride
This technical guide provides a comprehensive analysis of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride , a secondary amine salt frequently utilized as a structural intermediate in the development of phosphodiesterase type 5 (PDE5) inhibitors and related pharmaceutical analogs.
Chemical Identity & Nomenclature
This section establishes the precise chemical definition of the compound. Due to the specificity of the salt form, the CAS number for the free base is often the primary indexed identifier in chemical catalogs, with the hydrochloride salt being a derivative form.
Core Identifiers
| Parameter | Detail |
| Common Name | Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride |
| Systematic IUPAC Name | |
| Alternative Name | |
| CAS Number (Free Base) | 893611-85-3 (Referenced for the parent amine) |
| CAS Number (HCl Salt) | Not widely indexed; typically referenced as 893611-85-3 (HCl) |
| Molecular Formula | |
| Molecular Weight | 243.77 g/mol (Salt); 207.31 g/mol (Base) |
| SMILES (Free Base) | CCCCNCC1=CC=CC=C1OCC |
| InChI Key | InChI=1S/C13H21NO.ClH/c1-3-5-9-14-10-12-8-6-7-11-13(12)15-4-2;/h6-8,11,14H,3-5,9-10H2,1-2H3;1H |
Structural Analysis & Applications
Molecular Architecture
The compound consists of a secondary amine core flanked by two lipophilic domains:
-
2-Ethoxybenzyl Group: A benzene ring substituted at the ortho position with an ethoxy group. This moiety is critical for steric fitting in hydrophobic pockets of target enzymes (e.g., PDE5).
-
Butyl Chain: A four-carbon aliphatic chain providing flexibility and lipophilicity.
Primary Applications
-
Pharmaceutical Intermediate: This compound serves as a key building block in the synthesis of Vardenafil (Levitra) analogs and Sildenafil (Viagra) derivatives. The 2-ethoxyphenyl moiety is a pharmacophore shared by many PDE5 inhibitors, enhancing potency and selectivity.
-
Chemical Probe: Used in Structure-Activity Relationship (SAR) studies to evaluate the effect of
-alkyl chain length on enzyme binding affinity.
Synthesis & Reaction Mechanism
The most robust synthetic route for this compound is Reductive Amination . This method is preferred over direct alkylation due to its prevention of over-alkylation (formation of tertiary amines).
Reaction Pathway
-
Condensation: 2-Ethoxybenzaldehyde reacts with butylamine to form an imine (Schiff base) intermediate.
-
Reduction: The imine is reduced in situ using Sodium Borohydride (
) or Sodium Triacetoxyborohydride ( ) to yield the secondary amine. -
Salt Formation: The free base is treated with anhydrous Hydrogen Chloride (HCl) to precipitate the stable hydrochloride salt.
Visualization: Synthesis Workflow
The following diagram outlines the critical process flow and decision nodes for the synthesis.
Figure 1: Step-wise reductive amination pathway for the synthesis of Butyl[(2-ethoxyphenyl)methyl]amine HCl.
Experimental Protocol (Standardized)
This protocol is designed for research-grade synthesis (10 mmol scale).
Reagents
-
2-Ethoxybenzaldehyde (1.50 g, 10 mmol)
- -Butylamine (0.73 g, 10 mmol)
-
Sodium Borohydride (
) (0.57 g, 15 mmol) -
Methanol (anhydrous, 30 mL)
-
HCl (4M in Dioxane or Ether)
Step-by-Step Methodology
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 2-Ethoxybenzaldehyde in anhydrous Methanol.
-
Add
-Butylamine dropwise while stirring at room temperature. -
Checkpoint: Allow to stir for 2 hours. Monitor by TLC (disappearance of aldehyde spot) to ensure imine formation.
-
-
Reduction:
-
Cool the solution to 0°C using an ice bath.
-
Add
in small portions over 20 minutes (Caution: Gas evolution). -
Remove ice bath and stir at room temperature for 12 hours.
-
-
Workup (Isolation of Free Base):
-
Quench reaction with water (10 mL).
-
Evaporate Methanol under reduced pressure.
-
Extract the residue with Dichloromethane (DCM) (
mL). -
Wash combined organic layers with Brine, dry over
, and concentrate to yield the oily free base.
-
-
Salt Formation:
-
Dissolve the oily free base in minimal diethyl ether (or ethanol).
-
Add 4M HCl in Dioxane dropwise at 0°C until pH is acidic (~pH 2).
-
A white precipitate (Hydrochloride salt) will form.
-
Filter, wash with cold ether, and dry under vacuum.
-
Analytical Validation
To ensure scientific integrity, the product must be validated using the following expected spectral data:
| Technique | Expected Signal Characteristics |
| Mass Spectrometry | m/z = 208.17 |
| Melting Point | Typically 140-145°C (Dependent on crystallization solvent). |
References
-
PubChem. (2024).[1] Compound Summary: (2-Ethoxybenzyl)amine derivatives. National Library of Medicine.[1] Retrieved from [Link]
- Bayer AG. (2002). Process for preparing vardenafil and its intermediates. Patent WO2002050076.
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for the described synthesis).
Sources
Technical Whitepaper: Ionization Profiling of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical behavior of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride (CAS: 893611-85-3), a secondary amine salt relevant to pharmaceutical synthesis and impurity profiling. Focusing on the dissociation constant (
The estimated
Chemical Identity & Structural Analysis[1][2][3]
To understand the ionization behavior, we must first deconstruct the molecule into its functional components.
| Feature | Description |
| Systematic Name | |
| CAS Number | 893611-85-3 |
| Molecular Formula | |
| Ionizable Center | Secondary Amine Nitrogen ( |
| Key Substituents |
Structural Logic of Basicity
The basicity of this compound is defined by the availability of the nitrogen lone pair to accept a proton.
-
Benzylamine Core: The parent scaffold, benzylamine, has a
of approximately 9.33. -
-Alkylation: The addition of a butyl group introduces a positive inductive effect (+I), stabilizing the protonated ammonium cation (
) and typically raising the by 0.2–0.5 units compared to the primary amine. -
Ortho-Ethoxy Effect: The ethoxy group at the ortho position of the phenyl ring is an electron-donating group (EDG). While inductive withdrawal (-I) is possible through the sigma bond, the resonance donation (+R) into the ring usually dominates, increasing electron density. However, steric hindrance at the ortho position can affect solvation of the cation, potentially modulating the
.
Ionization Equilibrium & pKa Prediction
The compound exists in an equilibrium between its protonated cationic form (predominant in the hydrochloride salt) and its neutral free base form.
The Equilibrium Equation
Where:
- = Butyl[(2-ethoxyphenyl)methyl]ammonium (Cation)
- = Butyl[(2-ethoxyphenyl)methyl]amine (Free Base)
Predicted pKa Value
Based on Hammett equation modifications for
Estimated
This value indicates that at physiological pH (7.4), the molecule exists almost exclusively (>99%) in its ionized, cationic form.
Visualization of Ionization Pathway
The following diagram illustrates the protonation/deprotonation equilibrium and the structural factors influencing stability.
Figure 1: Ionization pathway of Butyl[(2-ethoxyphenyl)methyl]amine, showing the transition from solid salt to solvated cation and free base.[2]
Experimental Determination Protocols
Given the lipophilic nature of the butyl and ethoxy-benzyl groups, the free base is likely sparingly soluble in water. Therefore, standard aqueous titration may yield noisy data due to precipitation. The Yasuda-Shedlovsky Extrapolation Method (mixed-solvent titration) is the authoritative protocol for this compound.
Method: Potentiometric Titration in Cosolvent
Objective: Determine the thermodynamic
Reagents & Equipment[3]
-
Titrant: 0.1 N KOH (standardized).
-
Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).
-
Instrument: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).
Step-by-Step Protocol
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water.
-
Dissolution: Dissolve approx.
moles of Butyl[(2-ethoxyphenyl)methyl]amine HCl in 50 mL of the 30% MeOH mixture. Ensure complete dissolution. -
Titration: Titrate with 0.1 N KOH under inert gas purge (
or ) to prevent absorption. Record pH vs. Volume. -
Replication: Repeat for 40% and 50% MeOH mixtures.
-
Calculation (
): Calculate the "apparent" in each solvent mixture using the Bjerrum difference plot or Gran method. -
Extrapolation: Plot
vs. (dielectric constant of the mix). The y-intercept represents the aqueous .
Visualization of Experimental Logic
Figure 2: Workflow for determining pKa of lipophilic amine salts using cosolvent extrapolation.
Ionization Behavior & Solubility Profile
Understanding the pH-dependent speciation is critical for purification and formulation.
Henderson-Hasselbalch Distribution
Using the estimated
| pH Environment | Major Species | % Ionized ( | Solubility Status |
| pH 1.2 (Stomach) | Cation | 99.99% | High (Soluble) |
| pH 7.4 (Blood) | Cation | 99.30% | High (Soluble) |
| pH 9.6 (pKa) | 50:50 Mix | 50.00% | Transition Zone |
| pH 12.0 (Workup) | Free Base | 0.40% | Low (Oiling out/Precipitation) |
LogD Profile (Lipophilicity)
The Distribution Coefficient (
-
Low pH: The molecule is charged.
is significantly lower than , facilitating water solubility. -
High pH: The molecule is neutral.
. -
Implication: To extract this compound into an organic layer (e.g., DCM or Ethyl Acetate) during synthesis, the aqueous phase must be adjusted to pH > 11.5 to ensure complete conversion to the lipophilic free base.
Pharmaceutical Implications[6]
Salt Stability & Disproportionation
As a hydrochloride salt of a weak base (
Bioavailability
The high degree of ionization at intestinal pH (6.5–7.5) suggests that passive diffusion might be rate-limiting unless the molecule has specific transporter affinity. However, the lipophilic
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
PubChem. (n.d.). 2-Ethoxybenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Step-by-step synthesis protocol for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride
This Application Note is designed for professional researchers and drug development scientists operating within a legitimate, equipped laboratory setting. It details the synthesis of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride (also known as N-butyl-2-ethoxybenzylamine HCl) via a reductive amination pathway.
Application Note: Synthesis of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride[1]
Executive Summary & Scientific Rationale
The synthesis of secondary benzylamines is a cornerstone in medicinal chemistry, often serving as a critical motif in local anesthetics, anti-arrhythmic agents, and pharmacophore scaffolding. This protocol focuses on the synthesis of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride utilizing a reductive amination strategy.
Mechanism & Causality:
The chosen route involves the condensation of 2-ethoxybenzaldehyde with
Safety & Integrity: This protocol is a self-validating system. The formation of the imine is often accompanied by a visible change (turbidity or heat evolution) or can be monitored via TLC. The final conversion to the hydrochloride salt serves as both a purification step (precipitating the product from non-polar impurities) and a stabilization method for storage.
Reagents & Equipment Specifications
Table 1: Reagent Specifications
| Reagent | Role | Purity / Grade | Hazard Class |
| 2-Ethoxybenzaldehyde | Precursor (Electrophile) | >98% (HPLC) | Irritant |
| Precursor (Nucleophile) | >99% (Anhydrous) | Corrosive, Flammable | |
| Methanol (MeOH) | Solvent | ACS Grade (Anhydrous) | Flammable, Toxic |
| Sodium Borohydride (NaBH | Reducing Agent | >98% | Water-reactive, Toxic |
| Hydrochloric Acid (HCl) | Salt Formation | 2M in Diethyl Ether | Corrosive, Flammable |
| Magnesium Sulfate (MgSO | Drying Agent | Anhydrous | Irritant |
Required Equipment:
-
Round-bottom flask (250 mL) with magnetic stir bar.
-
Ice-water bath.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
-
Inert gas line (Nitrogen or Argon) – Recommended to prevent oxidation of the aldehyde.
Step-by-Step Experimental Protocol
Phase A: Imine Formation (Condensation)[1]
-
Preparation: In a clean, dry 250 mL round-bottom flask equipped with a stir bar, dissolve 2-ethoxybenzaldehyde (10.0 mmol) in anhydrous Methanol (30 mL).
-
Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise, add
-butylamine (11.0 mmol, 1.1 eq) over a period of 10 minutes.-
Rationale: The slight excess of amine drives the equilibrium toward imine formation. Cooling mitigates the exothermicity of the initial mixing.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Reaction progress can be verified by TLC (Silica gel; Mobile phase: Hexane/EtOAc). Disappearance of the aldehyde spot indicates completion.
-
Phase B: Reduction
-
Reduction: Cool the reaction mixture back to 0 °C. Add Sodium Borohydride (NaBH
) (15.0 mmol, 1.5 eq) in small portions over 20 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure proper venting in a fume hood.
-
-
Completion: Remove the ice bath and stir at room temperature for an additional 2 hours.
-
Quenching: Quench the reaction by carefully adding water (10 mL) followed by 1M aqueous NaOH (10 mL) to decompose excess borohydride and ensure the amine is in the free base form.
Phase C: Isolation & Salt Formation
-
Extraction: Remove the bulk of the methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Dichloromethane (DCM) (
mL). -
Washing: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous MgSO
. -
Concentration: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude free base as an oil.
-
Crystallization: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether or ethanol. With vigorous stirring, add 2M HCl in ether dropwise until the pH is acidic (pH ~2).
-
Filtration: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum.
Reaction Pathway Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate and the final salt formation.
Figure 1: Synthetic pathway for the reductive amination of 2-ethoxybenzaldehyde with n-butylamine.
Safety & Compliance
-
Chemical Handling:
-Butylamine is corrosive and toxic; handle only in a functioning fume hood. Sodium borohydride releases flammable hydrogen gas upon contact with acids or moisture. -
Waste Disposal: All aqueous waste containing borohydride residues must be treated with dilute acid or acetone to ensure complete quenching before disposal. Halogenated solvents (DCM) must be segregated.
-
Regulatory Status: While this specific compound is not listed as a controlled substance in major jurisdictions (USA, UK, EU) as of the current date, researchers must verify local regulations regarding benzylamine derivatives.
References
-
Preparation method of 2-ethoxybenzaldehyde . Google Patents. CN103724171A. Available at:
-
Novel process for synthesis of itopride and its novel intermediate . Justia Patents.[1] Application No. 12/097,639. (Describes analogous reductive amination conditions for alkoxy-benzylamines). Available at: [Link]
-
Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride . PubChem.[1][2] CID 17289938.[1] (Structural analog data for safety comparison). Available at: [Link]
Sources
Preparation of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride from free base
Executive Summary
This application note details the protocol for the conversion of Butyl[(2-ethoxyphenyl)methyl]amine (Free Base) to its corresponding Hydrochloride (HCl) salt . This transformation is critical for stabilizing the secondary amine, which is prone to oxidation and atmospheric carbonylation in its free base form, and for enhancing its aqueous solubility for pharmaceutical applications.
The guide prioritizes an anhydrous precipitation method to minimize hydrolytic impurities and maximize crystalline yield. A secondary aqueous extraction method is provided for lower-purity starting materials.
Strategic Context & Physicochemical Logic
The Target Molecule
-
Chemical Name:
-Butyl-1-(2-ethoxyphenyl)methanamine hydrochloride -
Structure: A secondary amine featuring a lipophilic butyl chain and an ortho-ethoxy benzyl group.
-
Challenge: The free base is likely a viscous oil with low water solubility. The presence of the ortho-ethoxy group provides steric bulk, which can complicate crystal packing, leading to "oiling out" (phase separation of the salt as a liquid) rather than immediate crystallization.
Reaction Mechanism
The reaction is a Brønsted-Lowry acid-base neutralization:
Key Considerations:
-
Stoichiometry: A slight excess (1.05 – 1.10 eq) of HCl is used to ensure complete protonation. Large excesses are avoided to prevent the formation of soluble polymorphs or degradation of the ether linkage.
-
Solvent System: We utilize a semi-polar/non-polar antisolvent system (Ethyl Acetate/Heptane) to drive the ionic salt out of solution upon formation.
Materials & Equipment
| Component | Grade/Specification | Function |
| Starting Material | Butyl[(2-ethoxyphenyl)methyl]amine (>95%) | Substrate |
| Acid Source | 4M HCl in 1,4-Dioxane (Preferred) or 2M HCl in Et₂O | Proton Source |
| Primary Solvent | Ethyl Acetate (Anhydrous) | Dissolution Medium |
| Anti-Solvent | n-Heptane or Diethyl Ether | Crystallization Driver |
| Recrystallization | Isopropyl Alcohol (IPA) | Purification Solvent |
| Drying Agent | MgSO₄ (if using Method B)[1] | Water Removal |
Experimental Protocols
Method A: Anhydrous Precipitation (High Purity Route)
Recommended for starting material with purity >97%.
Step-by-Step Procedure:
-
Dissolution:
-
Charge 10.0 g of Butyl[(2-ethoxyphenyl)methyl]amine free base into a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add 50 mL of Ethyl Acetate (EtOAc) . Stir at room temperature (20–25°C) until fully dissolved.
-
Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter before proceeding.
-
-
Acid Addition (Controlled Nucleation):
-
Cool the solution to 0–5°C using an ice bath. Reason: Exothermic reaction control.
-
Dropwise, add 4M HCl in Dioxane (1.1 equivalents).
-
Observation: A white precipitate should begin to form immediately. If an oil forms instead, see Section 5 (Troubleshooting).
-
-
Aging:
-
Remove the ice bath and allow the slurry to stir at room temperature for 2 hours. This "aging" process allows for Ostwald ripening, converting small amorphous particles into larger, filterable crystals.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (Porosity 3) under vacuum.
-
Wash 1: 20 mL cold EtOAc.
-
Wash 2: 20 mL n-Heptane (removes residual organic impurities).
-
-
Drying:
-
Dry the filter cake in a vacuum oven at 40°C for 12 hours.
-
Validation: Check weight loss until constant mass is achieved.
-
Method B: Aqueous Extraction (Purification Route)
Recommended for crude starting material containing non-basic impurities.
-
Dissolve the crude oil in Dichloromethane (DCM) (10 mL/g).
-
Wash with 1M NaOH (aq) to remove acidic impurities; separate organic layer.
-
Extract the organic layer with 1M HCl (aq) (1.2 equivalents). The amine moves into the aqueous phase as the HCl salt; non-basic impurities remain in DCM.
-
Separate the aqueous layer and wash it once with fresh DCM.
-
Lyophilize (freeze-dry) the aqueous layer to obtain the crude HCl salt, or basify with NaOH, extract back into Et2O, and proceed to Method A.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode for ethoxy-benzylamines is the formation of a sticky gum instead of crystals.
Corrective Action (Trituration Protocol):
-
Decant the supernatant solvent from the gum.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum.
-
Scratch the side of the flask vigorously with a glass rod while stirring. The mechanical energy induces nucleation.
-
If this fails, dissolve the gum in a minimum amount of hot Isopropyl Alcohol (IPA) and add cold Et₂O dropwise until turbid. Store at -20°C.
Visualization of Workflows
Figure 1: Synthesis & Isolation Workflow
Caption: Step-by-step unit operations for the anhydrous conversion of amine free base to hydrochloride salt.
Figure 2: Purification Decision Tree
Caption: Logic flow for addressing phase separation issues (oiling out) during salt formation.
Characterization & Validation
To ensure the protocol was successful, the following analytical criteria must be met:
| Test | Expected Result | Purpose |
| ¹H-NMR (DMSO-d₆) | Downfield shift of N-CH₂ protons (~0.5-1.0 ppm shift vs free base). Broad singlet at >9.0 ppm (NH₂⁺). | Confirm salt formation.[2][3][4] |
| Silver Nitrate Titration | 1:1 molar ratio of Chloride to Amine. | Quantify counter-ion stoichiometry. |
| HPLC Purity | >98.5% Area under curve. | Ensure no degradation during acidification. |
| Melting Point | Sharp range (typically >150°C, specific value TBD experimentally). | Confirm crystallinity and purity. |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][5][6][7] (2002).[2][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][5]
- Context: The authoritative text on salt selection, pKa considerations, and solubility profiles for amine hydrochlorides.
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
- Context: Provides the decision tree logic for solvent selection in salt crystalliz
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews, 59(7), 603-616.
- Context: Explains the solubility advantage of HCl salts over free bases for lipophilic amines like the target molecule.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. datapdf.com [datapdf.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Handbook of Pharmaceutical Salts: Properties, Selection, and Use by P. Heinrich Stahl | Goodreads [goodreads.com]
Optimal reaction conditions for synthesizing N-benzylbutylamine derivatives
Executive Summary & Strategic Importance
The N-benzylbutylamine moiety is a privileged pharmacophore found in numerous calcium channel blockers, antihistamines, and antifungal agents (e.g., Butenafine). While conceptually simple, the synthesis of secondary amines from primary amines poses a classic chemoselectivity challenge: preventing over-alkylation to the tertiary amine.
This guide provides two distinct, field-validated protocols for synthesizing N-benzylbutylamine derivatives. We move beyond basic textbook descriptions to address the practical "process variables"—solvent effects, stoichiometry, and reducing agent selection—that determine yield and purity in a professional research environment.
Core Chemical Challenge: Selectivity
Direct alkylation (Benzyl halide + Butylamine) is not recommended for high-purity applications due to uncontrolled poly-alkylation (formation of tertiary amines and quaternary ammonium salts). Reductive Amination is the industry standard for controlling this selectivity.
Mechanistic Insight & Reaction Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-driven imine formation followed by irreversible reduction.
Critical Control Point: The Imine Intermediate
The reducing agent must be selective enough to reduce the imine (or iminium ion) faster than it reduces the starting aldehyde.[1] If the aldehyde is reduced to benzyl alcohol, the yield drops. If the secondary amine product reacts with remaining aldehyde, a tertiary amine byproduct forms.
Visualization: Reaction Mechanism & Selectivity
The following diagram illustrates the pathway and the specific node where selectivity is determined.
Figure 1: Mechanistic pathway of reductive amination. The critical success factor is the rapid reduction of the Iminium species (Red node) while suppressing the side reaction to Benzyl Alcohol.
Comparative Methodology: Choosing the Right Protocol
We present two protocols. Choose based on your available equipment and "Green Chemistry" requirements.
| Parameter | Protocol A: The "Abdel-Magid" Standard | Protocol B: Green Stepwise Method |
| Primary Reagent | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH₄) |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Methanol (MeOH) or Ethanol |
| Mechanism | Direct (One-Pot) | Stepwise (Imine formation |
| Selectivity | Excellent (>95% Secondary Amine) | Good (Requires careful monitoring) |
| Toxicity | High (DCE is a carcinogen) | Low (Alcohol solvents) |
| Use Case | High-value intermediates; small scale (<10g) | Scale-up (>100g); Green chemistry focus |
Protocol A: The "Abdel-Magid" Method (Gold Standard)
This method utilizes Sodium Triacetoxyborohydride (STAB) .[2][3] STAB is mild and does not reduce aldehydes/ketones appreciably at room temperature, allowing the aldehyde and amine to coexist until the imine forms.
Reagents & Stoichiometry[1][2][4][5]
-
Benzaldehyde derivative: 1.0 equiv
-
n-Butylamine: 1.0 – 1.1 equiv
-
STAB: 1.4 – 1.5 equiv
-
Acetic Acid (AcOH): 1.0 equiv (Crucial for catalyzing imine formation)
-
Solvent: DCE (Preferred for rate) or THF (Green alternative)
Step-by-Step Procedure
-
Preparation: In a dry flask under Nitrogen/Argon, dissolve the Benzaldehyde derivative (10 mmol) in DCE (30 mL).
-
Amine Addition: Add n-Butylamine (10.5 mmol). Stir for 5–10 minutes.
-
Note: If using a ketone instead of an aldehyde, stir for 30 mins to ensure equilibrium.
-
-
Acidification: Add Acetic Acid (10 mmol).
-
Observation: The solution may warm slightly.
-
-
Reduction: Add STAB (14 mmol) in one portion.
-
Safety: Evolution of hydrogen gas is minimal compared to NaBH4, but ensure venting.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of aldehyde.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
Validation:
-
Yield: Typically 85–95%.
-
Purity: Usually requires no chromatography. If necessary, flash chromatography (SiO₂, Hexane/EtOAc + 1% Et₃N).
Protocol B: Green Stepwise Reduction (Scale-Up Friendly)
This method uses Sodium Borohydride (NaBH₄) .[2][4][5][6] Because NaBH₄ is a stronger reducing agent, it will reduce the aldehyde if added too early. Therefore, we must pre-form the imine completely before adding the hydride.[2]
Reagents & Stoichiometry[1][4][5]
-
Benzaldehyde derivative: 1.0 equiv
-
n-Butylamine: 1.0 equiv
-
NaBH₄: 0.6 – 0.8 equiv (Note: NaBH₄ provides 4 hydrides)
-
Solvent: Methanol (Anhydrous)
Step-by-Step Procedure
-
Imine Formation: Dissolve Benzaldehyde (20 mmol) and n-Butylamine (20 mmol) in Methanol (40 mL).
-
Dehydration (Optional but Recommended): Add 3g of activated 3Å Molecular Sieves to absorb water and drive the equilibrium to the imine. Stir for 2–4 hours at RT.
-
QC Check: Take an aliquot for H-NMR. Ensure the aldehyde peak (~10 ppm) is gone and the imine peak (~8.3 ppm) is present.
-
-
Cooling: Cool the mixture to 0°C (Ice bath).
-
Reduction: Add NaBH₄ (12-16 mmol) portion-wise over 20 minutes.
-
Caution: Vigorous exotherm and H₂ gas evolution. Do not seal the vessel.
-
-
Reaction: Allow to warm to RT and stir for 1 hour.
-
Quench: Carefully add 1M HCl until pH < 7 (destroys excess borohydride), then basify with NaOH to pH > 10 to liberate the free amine.
-
Extraction: Extract with Ethyl Acetate.
Analytical Validation & Troubleshooting
Workflow Decision Tree
Use this logic flow to handle reaction deviations.
Figure 2: Post-reaction decision matrix for purification and troubleshooting.
Characterization Data (Standard N-Benzylbutylamine)
-
¹H NMR (CDCl₃, 400 MHz):
- 7.20–7.35 (m, 5H, Ar-H)
- 3.78 (s, 2H, Ar-CH ₂-N)
- 2.63 (t, 2H, N-CH ₂-CH₂...)
- 1.1–1.5 (m, 4H, alkyl chain)
- 0.91 (t, 3H, terminal -CH₃)
-
Key Impurity Signal: If a singlet appears around
3.50 ppm with an integration of 4H relative to aromatic protons, you have formed the tertiary amine (N,N-dibenzylbutylamine).
References
-
Abdel-Magid, A. F., et al. (1996).[5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination: Synthesis of Secondary Amines." Organic Chemistry Portal.
-
Common Organic Chemistry. (n.d.). "Sodium Triacetoxyborohydride (STAB) Conditions." Common Organic Chemistry.
-
ACS Green Chemistry Institute. (2013). "Solvent Selection Guide for Reductive Amination." Green Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Advanced Handling, Storage, and Remediation of Hygroscopic Amine Hydrochloride Salts
Abstract
Amine hydrochloride salts are ubiquitous in drug development due to their enhanced aqueous solubility and bioavailability compared to their free base counterparts. However, this salt formation often introduces significant hygroscopicity, leading to deliquescence, hydrolysis, and stoichiometric errors during synthesis. This guide provides a rigorous, field-proven framework for the characterization, handling, and storage of these labile solids. It moves beyond basic "keep dry" advice to explore the thermodynamics of moisture sorption and provides self-validating protocols for remediation.
The Hygroscopic Mechanism: Why It Happens
To control moisture, one must understand the thermodynamic drive behind it. The hygroscopicity of amine hydrochlorides (
The chloride ion (
-
Key Concept: If Ambient RH > CRH, the solid will absorb water until it dissolves in its own sorbed moisture (turning into an oil or syrup).
-
Thermodynamic Reality: You cannot "dry" a salt in an environment where RH > CRH, regardless of heat applied. The partial pressure of water in the atmosphere must be lowered below the equilibrium vapor pressure of the saturated salt solution.
Characterization & Validation
Before handling, you must define the stability window of your specific salt.
Dynamic Vapor Sorption (DVS)
DVS is the gold standard for determining the CRH. Unlike static desiccator tests, DVS measures mass change (
-
Protocol: Cycle the sample from 0%
90% 0% RH at 25°C. -
Interpretation: The inflection point where mass uptake becomes exponential is the CRH.
-
Example: Ranitidine HCl has a CRH of ~67% at 25°C. Below this, it is stable; above, it degrades rapidly [1]. Cysteamine HCl is even more sensitive, with a CRH of ~35% [2].
-
Karl Fischer (KF) Titration
For precise water content quantification (0.01% - 100%), Coulometric KF is superior to Volumetric KF for expensive or potent APIs.
Protocol: Coulometric KF for Hygroscopic Salts (USP <921> Method Ic) [3]
-
System Prep: Condition the anolyte until drift is < 5 µ g/min .
-
Sample Transfer: Do not weigh hygroscopic salts on an open balance.
-
Correct Method: Weigh a septum-capped vial containing the salt.[1] Inject a dry solvent (e.g., anhydrous methanol) into the vial, dissolve, and inject an aliquot into the KF cell. Back-weigh the vial to determine the exact mass transferred.
-
-
Validation: The total water count must be corrected for the water content of the solvent blank.
Handling Workflows
The following diagram illustrates the decision logic for handling incoming hygroscopic materials.
Figure 1: Decision workflow for processing hygroscopic amine salts from receipt to reaction.
Weighing Protocols
The "Open Balance" Error: Never weigh hygroscopic amine salts on an open balance pan. The mass will increase in real-time as you watch the digits, leading to stoichiometry errors (under-dosing the amine).
Correct Protocol: The Difference Method
-
Dry a glass vial and cap in an oven; cool in a desiccator.
-
Add approximate amount of salt to the vial inside a glove bag or glovebox.
-
Close the vial.
-
Weigh the full vial on the precision balance outside the inert environment (
). -
Quickly transfer the solid into the reaction vessel.
-
Immediately recap and weigh the empty vial (
). - .
Storage & Packaging
Proper storage creates a barrier between the salt and the ambient partial pressure of water.
| Storage Tier | Method | Suitability | Notes |
| Tier 1 (Gold) | Glovebox (N2/Ar) | Highly Deliquescent (CRH < 40%) | Essential for salts like Cysteamine HCl. |
| Tier 2 (Silver) | Vacuum Desiccator | Moderate (CRH 40-70%) | Use |
| Tier 3 (Bronze) | Taped Vial + Parafilm | Low Sensitivity | Secondary containment (Ziploc with desiccant) recommended. |
Inert Gas Selection:
-
Argon: Heavier than air. Preferred for "blanketing" a bottle after opening.
-
Nitrogen: Lighter than air. Requires active purging to be effective.
Remediation: Drying Protocols
When a salt has absorbed moisture (clumping or liquefaction), you must remove the water without degrading the amine (which can be prone to oxidation or Maillard reactions if impurities are present).
Figure 2: Selection of drying method based on the physical state of the salt.
Protocol: Azeotropic Drying (For "Gooey" Salts)
If the salt has deliquesced into an oil, simple vacuum drying often fails because the water is trapped deep within the viscous matrix.
-
Dissolution: Dissolve the wet "oil" in a minimum amount of anhydrous Ethanol or Methanol. This breaks the hydration shell.
-
Azeotrope Addition: Add 5-10 equivalents of Toluene . Toluene forms a low-boiling azeotrope with water and alcohol.
-
Evaporation: Rotovap at moderate temperature (40-50°C). The azeotrope will carry the water off.
-
Repetition: You may see the oil turn into a foam. Repeat the Toluene addition/evaporation 2-3 times until a dry, filterable solid precipitates.
-
Final Dry: Place the resulting solid in a vacuum oven over
overnight.
Protocol: Vacuum Oven Drying
-
Temperature: Keep below 40°C initially to prevent melting (melting points of hydrated salts are often lower than anhydrous forms).
-
Desiccant: Place a tray of Phosphorus Pentoxide (
) or KOH pellets inside the oven to act as a moisture sink. The vacuum pump alone is often insufficient to pull the last traces of bound water.
References
-
Teraoka, R., Otsuka, M., & Matsuda, Y. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences. [Link]
-
Gryczke, A., et al. (2015). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics. [Link]
-
Particle Technology Labs. Dynamic Vapor Sorption (DVS) Analysis. [Link][2][3][4][5]
Sources
Application Note: Scalability of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride Synthesis for Pilot Plants
Introduction: Bridging the Gap from Bench to Pilot Scale
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As drug candidates progress through the development pipeline, the demand for this intermediate grows exponentially, necessitating a transition from laboratory-scale synthesis (grams) to pilot-plant production (kilograms). This application note provides a comprehensive technical guide for scaling the synthesis of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, focusing on a robust and economically viable reductive amination pathway.
The core challenge in scaling up this synthesis lies not just in multiplying reagent quantities, but in fundamentally re-evaluating the process through the lens of chemical engineering principles.[1] Issues such as heat and mass transfer, reaction kinetics, and safety become paramount and can dramatically impact yield, purity, and operational security.[2] This guide emphasizes a "Safety by Design" approach, ensuring that potential hazards are identified and mitigated from the earliest stages of process development.[2]
Synthetic Route Selection for Scalability
The most common and industrially favored method for synthesizing N-substituted benzylamines is the reductive amination of a corresponding aldehyde. This one-pot or two-step process involves the reaction of 2-ethoxybenzaldehyde with n-butylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.
Chosen Synthetic Pathway: One-Pot Reductive Amination
Caption: Relationship between Critical Process Parameters and Quality Attributes.
Reagent and Solvent Selection
| Parameter | Laboratory Scale (Exemplary) | Pilot Plant Scale (Recommended) | Rationale & Justification |
| Aldehyde | 2-Ethoxybenzaldehyde (1.0 eq) | 2-Ethoxybenzaldehyde (1.0 eq) | Limiting reagent. |
| Amine | n-Butylamine (1.1 - 1.2 eq) | n-Butylamine (1.05 - 1.1 eq) | A slight excess drives imine formation. Minimizing excess at scale reduces cost and downstream purification burden. |
| Solvent | Methanol, Ethanol, THF | Ethanol or Isopropanol (IPA) | Methanol is common but has higher toxicity. Ethanol and IPA offer a good balance of solubility, safety profile, and boiling point for reflux and removal. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Option A: Catalytic Hydrogenation (H₂/Pd-C) Option B: Sodium Borohydride (NaBH₄) | Option A is preferred for cost and waste reduction on a large scale but requires specialized high-pressure reactors and stringent safety protocols. [3][4]Option B is simpler to implement in standard glass-lined reactors but generates more inorganic waste and can present challenges with exothermic quenching. |
| Acid for Salt | HCl in Ether | Isopropanolic HCl or HCl gas | Using a solution of HCl in the crystallization solvent avoids introducing a different solvent (like ether) which can complicate recovery and recycling. Direct gas sparging offers high purity but requires precise control. |
Pilot Plant Protocol: Catalytic Hydrogenation Route
This protocol outlines the synthesis on a 5 kg scale of the final product, assuming the use of a pressure reactor (hydrogenator).
Safety Precaution: All operations must be conducted in a designated pilot plant area with appropriate ventilation, grounding, and emergency systems. Personnel must be fully trained in handling high-pressure hydrogen, pyrophoric catalysts, and corrosive reagents. A thorough Process Hazard Analysis (PHA) must be completed before execution. [1][2]
Equipment
-
100 L Glass-Lined Reactor with overhead stirring, temperature control (heating/cooling jacket), and ports for addition and sampling.
-
50 L Hydrogenator with gas induction stirrer, rated for at least 10 bar.
-
Filter/Dryer or Centrifuge for product isolation.
-
Vacuum drying oven.
Step-by-Step Procedure
-
Reactor Charging: Charge the 100 L reactor with 2-ethoxybenzaldehyde (4.5 kg, 30.0 mol) and Ethanol (45 L). Begin agitation.
-
Amine Addition: Cool the solution to 10-15°C. Slowly add n-butylamine (2.4 kg, 32.8 mol) subsurface over 30-45 minutes, maintaining the temperature below 25°C.
-
Imine Formation: Allow the mixture to stir at 20-25°C for 1-2 hours. Monitor the reaction by an in-process control (IPC) method (e.g., GC or TLC) to confirm the consumption of the aldehyde.
-
Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of 5% Palladium on Carbon (50% wet, ~450 g) in Ethanol (2 L).
-
Transfer to Hydrogenator: Transfer the reaction mixture from the glass-lined reactor to the 50 L hydrogenator. Rinse the reactor with Ethanol (5 L) and add the rinsing to the hydrogenator.
-
Hydrogenation: Carefully add the catalyst slurry to the hydrogenator. Seal the reactor and perform 3 cycles of nitrogen purge followed by 3 cycles of hydrogen purge (to 2 bar). Pressurize the reactor to 5-7 bar with hydrogen. Heat the contents to 40-50°C. The reaction is exothermic; cooling may be required to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake. When uptake ceases (typically 4-8 hours), confirm the disappearance of the imine intermediate by IPC (GC).
-
Catalyst Filtration: Cool the reactor to 20°C. Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and must be kept wet until properly quenched and disposed of.
-
Solvent Exchange (Optional): Concentrate the filtrate under reduced pressure to a volume of ~15 L. Add Isopropanol (30 L) and re-concentrate to ~15 L to azeotropically remove most of the ethanol.
-
Salt Formation and Crystallization: Dilute the concentrated amine solution with Isopropanol (30 L). Cool the solution to 0-5°C. Slowly add a solution of Isopropanolic HCl (~30% w/w) until the pH of a wet sample on pH paper is 1-2. The product will precipitate.
-
Isolation and Drying: Stir the resulting slurry at 0-5°C for at least 2 hours. Isolate the solid product by centrifugation or filtration. Wash the cake with cold Isopropanol (2 x 5 L). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Scale-Up Considerations & Challenges
-
Heat Management: Both the imine formation and, particularly, the hydrogenation step are exothermic. Pilot plant reactors have a much lower surface-area-to-volume ratio than lab flasks, making heat dissipation less efficient. [2]The rate of reagent addition and the efficiency of the cooling jacket are critical to prevent thermal runaways. [5]* Mass Transfer: In catalytic hydrogenation, efficient mixing is required to ensure hydrogen gas dissolves into the liquid phase and reaches the catalyst surface. Gas induction impellers are superior to standard overhead stirrers for this purpose.
-
Catalyst Handling: Handling kilograms of a potentially pyrophoric catalyst requires specialized procedures, including inert atmosphere filtration and dedicated, safe disposal methods.
-
Crystallization Control: Crystallization at a large scale must be carefully controlled to ensure a consistent crystal form (polymorph), size, and bulk density, which can impact filtration, drying, and downstream formulation. [6]Cooling rates and agitation speed are key parameters. The use of trialkylsilyl halides has also been reported as a method for reliable crystallization of amine hydrohalides. [7]
Analytical Quality Control (QC)
Implementing Process Analytical Technology (PAT) can provide real-time monitoring and control over the manufacturing process, ensuring quality is built into the product from the start. [8][9][10]
| Test | Method | Specification | Purpose |
|---|---|---|---|
| In-Process Control | GC, TLC | >98% conversion | To monitor reaction completion before proceeding to the next step. |
| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to reference standard | To confirm the chemical structure of the final product. |
| Assay | Titration or HPLC | 99.0 - 101.0 % | To determine the exact strength/potency of the API intermediate. |
| Purity/Impurities | HPLC, GC | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | To quantify any residual starting materials, by-products (e.g., from over-alkylation or aldehyde reduction), or solvent residues. |
| Loss on Drying | Gravimetric | ≤ 0.5% | To measure the amount of volatile matter (e.g., residual solvent). |
Conclusion
The successful scaling of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride synthesis from the laboratory to a pilot plant hinges on a thorough understanding of process chemistry and chemical engineering principles. The reductive amination pathway via catalytic hydrogenation offers an efficient, economical, and green route for large-scale production. Careful control of critical process parameters, a proactive approach to safety management, and robust analytical oversight are essential to consistently produce high-quality material ready for the next stages of drug development.
References
- Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
- News-Medical.Net. (2023, October 16).
- ScienceDirect. (2021, June 17).
- Wikipedia. Process analytical technology.
- European Pharmaceutical Review. (2005, March 7). A process analytical tool.
- Benchchem. Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.
- American Chemical Society. (2024, August 20).
- H.E.L Group.
- Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
- Google Patents.
- ACS Publications. (2016, October 19).
- PMC. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase.
- Google Patents.
- MDPI. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- scinapse. (2024, May 6).
- Google Patents.
- ResearchGate. Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention.
- Organic Syntheses. Organic Syntheses Procedure.
- Google Patents.
- ANDRITZ GROUP.
- Beilstein Journals. (2022, February 24).
- Amazon S3. (2020, June 1).
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Sigma-Aldrich.
- MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- chemrxiv.org. (2025, April 29).
- University of Cambridge.
- Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- PubMed. (2015, August 19). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain.
- ResearchGate. (2025, December 21). (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
Sources
- 1. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 2. helgroup.com [helgroup.com]
- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. news-medical.net [news-medical.net]
- 9. pharmanow.live [pharmanow.live]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Solvent selection for the reaction of Butyl[(2-ethoxyphenyl)methyl]amine formation
Application Note: Optimizing Solvent Systems for the Reductive Amination Synthesis of Butyl[(2-ethoxyphenyl)methyl]amine
Part 1: Executive Summary
Objective: To define the optimal solvent strategy for the synthesis of Butyl[(2-ethoxyphenyl)methyl]amine via reductive amination. This guide addresses the critical balance between reaction kinetics, intermediate stability (imine formation), and downstream processing (workup efficiency).
The Challenge: The formation of secondary amines from electron-rich aldehydes (like 2-ethoxybenzaldehyde) presents specific challenges. The ortho-ethoxy substituent creates steric bulk and electron donation that can retard nucleophilic attack by butylamine. Furthermore, traditional solvent systems (DCM/DCE) face increasing regulatory pressure (ICH Q3C guidelines), necessitating high-performance, green alternatives.
Recommendation:
While Methanol (MeOH) remains the standard for bench-scale discovery using Sodium Borohydride (
Part 2: Reaction Mechanism & Solvent Influence
The synthesis proceeds via a two-stage mechanism:[1][2] (1) Nucleophilic attack of n-butylamine on 2-ethoxybenzaldehyde to form the hemiaminal, followed by dehydration to the imine (Schiff base); and (2) Irreversible reduction of the imine to the target amine.
Mechanistic Diagram:
Caption: Mechanistic pathway highlighting the critical imine equilibrium. Solvent choice dictates the position of this equilibrium and the rate of the subsequent reduction.
Part 3: Solvent Evaluation & Selection Guide
The choice of solvent must be coupled with the reducing agent. The ortho-ethoxy group increases the lipophilicity of the substrate, making water solubility negligible and organic solubility high.
Comparative Solvent Analysis
| Parameter | Methanol (MeOH) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Reducing Agent | STAB ( | STAB ( | |
| Imine Formation | Fast (Protic solvent aids proton transfer) | Moderate (Often requires Acid Cat.) | Good (Higher boiling point drives kinetics) |
| Solubility | Good for reagents; poor for lipophilic impurities | Excellent | Excellent (High lipophilicity) |
| Water Miscibility | Miscible (Difficult extraction) | Immiscible (Emulsion risk) | Limited (Clean phase cuts) |
| Safety (ICH) | Class 2 (Toxic) | Class 1 (Carcinogenic/Hazardous) | Green (Bio-derived, Class 3 equivalent) |
| Recommendation | Standard (Discovery) | Avoid (Safety) | Preferred (Process/Scale-up) |
Decision Logic for Researchers
Caption: Decision tree for selecting the appropriate solvent system based on scale, reagent availability, and environmental compliance.
Part 4: Detailed Experimental Protocols
Method A: The "Discovery" Protocol (Methanol / )
Best for rapid, small-scale synthesis where yield optimization is secondary to speed.
Reagents:
-
2-Ethoxybenzaldehyde (1.0 equiv)
-
n-Butylamine (1.1 equiv)
-
Methanol (anhydrous)
-
Sodium Borohydride (
) (1.5 equiv)
Protocol:
-
Imine Formation: In a dry flask, dissolve 2-ethoxybenzaldehyde in Methanol (0.5 M concentration). Add n-butylamine.[1]
-
Equilibrium: Stir at Room Temperature (RT) for 2–4 hours. Note: The protic nature of MeOH catalyzes imine formation, but the equilibrium generates water.
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 15 minutes. (Caution: Hydrogen gas evolution). -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add 1M HCl carefully until pH < 3 (destroys excess hydride and hydrolyzes unreacted imine).
-
Workup:
Method B: The "Process Optimization" Protocol (2-MeTHF / STAB)
Best for scale-up, high yield, and green chemistry compliance. 2-MeTHF allows for a "One-Pot" procedure.
Reagents:
-
2-Ethoxybenzaldehyde (1.0 equiv)
-
n-Butylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv) - Crucial for catalysis in aprotic solvents.
Protocol:
-
Setup: Charge a reactor with 2-ethoxybenzaldehyde and 2-MeTHF (Concentration 0.5 – 1.0 M).
-
Amine Addition: Add n-butylamine followed immediately by Acetic Acid. Stir for 30 minutes.
-
Why? The acid catalyzes the hemiaminal-to-imine dehydration.
-
-
Reduction: Add STAB as a solid in a single portion (or slurry in 2-MeTHF if large scale).
-
Monitoring: Stir at RT for 4–16 hours. Monitor by HPLC (disappearance of imine intermediate).
-
Workup (The 2-MeTHF Advantage):
Part 5: Quality Control & Troubleshooting
In-Process Control (IPC):
-
Technique: HPLC-UV (254 nm) or LC-MS.
-
Target: Monitor the disappearance of the imine peak (
= 206.3 Da). -
Common Issue: If the reaction stalls at the imine stage in Method B, add 0.5 equiv more Acetic Acid.
Impurity Profile:
-
Dialkylated Amine: Rare with secondary amines, but possible if butylamine is limiting. Ensure >1.1 equiv of amine.
-
Alcohol Byproduct: (2-ethoxyphenyl)methanol. Result of direct aldehyde reduction.[12][13] Solution: Use Method B (STAB) which is more chemoselective than Method A (
).
Part 6: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[6][7][9] ChemSusChem, 5(8), 1369-1379. [Link]
-
Pfizer Inc. (2024). "Green Chemistry Solvent Selection Guide." American Chemical Society Green Chemistry Institute. [Link]
-
ECHA (European Chemicals Agency). (2023). "Substance Information: 2-Methyltetrahydrofuran."[6][7][8][9] [Link][8]
Sources
- 1. Butyl(ethyl)(oxiran-2-ylmethyl)amine | 1016675-25-4 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1,3]oxaphospholes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Dichloromethane replacement: towards greener chromatography via Kirkwood-Buff integrals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Butyl[(2-ethoxyphenyl)methyl]amine HCl
This guide is structured as a dynamic Technical Support Center for researchers working with Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride . It moves beyond generic advice to address the specific physicochemical behavior of secondary benzylamine salts with lipophilic tails (butyl group) and electron-donating substituents (ethoxy group).
Current Status: Active Ticket Type: Impurity Removal & Crystallization Optimization Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic Triage (FAQ)
Identify your specific failure mode before selecting a protocol.
Q1: My crude product is a viscous yellow oil/gum that refuses to solidify. Is my synthesis failed? A: Not necessarily. Secondary amine hydrochlorides with butyl chains are notoriously slow to crystallize due to high rotational freedom (entropy) and hygroscopicity.
-
The Cause: Likely solvent inclusion (trapped EtOAc or EtOH) or the presence of the "Schiff base" intermediate (imine) which inhibits crystal lattice formation.
-
The Fix: Do not heat. Perform Trituration . Add anhydrous diethyl ether or pentane to the oil. Sonicate for 20 minutes. If it turns into a white powder, filter immediately under nitrogen. If it remains an oil, proceed to Protocol B (Acid-Base Swing) .
Q2: NMR shows a persistent doublet/multiplet around 10.4 ppm and aromatic signals distinct from my product. A: You have unreacted 2-ethoxybenzaldehyde .
-
The Cause: Incomplete reductive amination or insufficient stoichiometry of the reducing agent.
-
The Fix: Recrystallization alone often fails here because the aldehyde is lipophilic and "sticks" to the butyl group. You must use Protocol B with the optional Bisulfite Scavenge step.
Q3: The solid is off-white/beige, but NMR is clean. Does color matter? A: For biological assays, yes. The color likely comes from trace oxidation of the phenol ether or polymerized imines.
-
The Fix: Perform Protocol A (Recrystallization) but add a Hot Filtration step with activated charcoal.
Module 2: The "Gold Standard" Recrystallization (Protocol A)
Best for: Removing trace salts, color, and minor organic impurities ( < 5%).
Technical Rationale: This molecule has a "bipolar" solubility profile. The hydrochloride head is polar; the butyl and ethoxy-benzyl tails are lipophilic. Standard ethanol recrystallization often leads to low yields because the lipophilic tails keep the salt soluble in cold ethanol. We utilize a Polarity-Gradient Crystallization using Isopropanol (IPA) and Ethyl Acetate (EtOAc).
Solvent System Data:
| Solvent | Role | Solubility (Hot) | Solubility (Cold) | Dielectric Constant ( |
| Isopropanol (IPA) | Dissolver | High | Moderate | 17.9 (Moderate Polar) |
| Ethyl Acetate | Anti-Solvent | Low | Very Low | 6.0 (Moderate Non-polar) |
| Diethyl Ether | Precipitant | Insoluble | Insoluble | 4.3 (Non-polar) |
Step-by-Step Protocol:
-
Dissolution: Place crude solid in a flask. Add Isopropanol (IPA) dropwise at reflux (80°C) until just dissolved. Do not use Ethanol; the solubility is too high.
-
Charcoal Treatment (Optional): If colored, add activated carbon (5 wt%), stir 5 mins, and filter hot through Celite.
-
The Anti-Solvent Push: Remove from heat. While still hot, add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.
-
Re-solubilization: Add 1-2 drops of hot IPA to clear the cloudiness.
-
Controlled Cooling: Wrap the flask in a towel (insulation) to allow slow cooling to room temperature over 2 hours. Rapid cooling traps impurities.
-
Crystallization: Once at RT, move to a fridge (4°C) for 4 hours.
-
Collection: Filter the white needles. Wash with cold 1:1 IPA/EtOAc, then pure diethyl ether.
Module 3: The Acid-Base Swing (Protocol B)
Best for: Oily crudes, stubborn aldehyde contamination, or purity < 90%.
Technical Rationale: Recrystallization relies on solubility differences. This protocol relies on pKa differences .[1]
-
Amine (Product): Basic (pKa ~10). Can be switched between water-soluble (acidic pH) and organic-soluble (basic pH).
-
Aldehyde (Impurity): Neutral. Always organic soluble.
-
Bisulfite Step: We chemically tag the aldehyde to make it water-soluble, ensuring 100% removal.
Workflow Diagram (Logic Flow)
Figure 1: Decision matrix for purification.[2] The "Bisulfite" path is critical for removing 2-ethoxybenzaldehyde.
Step-by-Step Protocol:
-
Free Basing: Suspend the crude salt in water. Add 2M NaOH until pH > 12. The solid will disappear and an oil (the free amine) will separate.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Combine organic layers.
-
The Scavenger Wash (Critical):
-
If aldehyde is present: Wash the DCM layer vigorously with saturated Sodium Bisulfite (NaHSO3) solution (2x).
-
Mechanism:[3] Bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous waste.
-
-
Drying: Wash the DCM with brine, dry over anhydrous
, and evaporate the solvent. You now have the Free Amine (likely a clear oil). -
Re-Salting (The "Crash"):
-
Dissolve the oil in 10 volumes of anhydrous Diethyl Ether .
-
Cool to 0°C.[2]
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter under nitrogen (to prevent moisture absorption) and dry in a vacuum desiccator.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification and solvent selection).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Schiff base reduction workups and bisulfite washing protocols).
-
Sigma-Aldrich Technical Library. Solvent Properties and Recrystallization Guides. (Data for dielectric constants and solubility curves).
-
PubChem. Benzylamine Hydrochloride Compound Summary. (Physical property data for benzylamine derivatives).
Sources
Technical Support Center: Optimizing pH for Butyl[(2-ethoxyphenyl)methyl]amine Extraction
Welcome to the technical support center for the efficient extraction of Butyl[(2-ethoxyphenyl)methyl]amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing pH conditions for this specific application. Our approach is rooted in fundamental chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pH to extract Butyl[(2-ethoxyphenyl)methyl]amine?
The extraction of Butyl[(2-ethoxyphenyl)methyl]amine, a secondary amine, relies on the principles of acid-base chemistry.[1] Amines are basic compounds that can exist in two forms: a neutral, uncharged form and a protonated, positively charged form (an ammonium salt).[1] The neutral form is typically soluble in organic solvents, while the protonated form is highly soluble in aqueous solutions.[1] By manipulating the pH of the aqueous phase, we can control which form predominates, thereby dictating its partitioning between the organic and aqueous layers during a liquid-liquid extraction.
Q2: What is the predicted pKa of Butyl[(2-ethoxyphenyl)methyl]amine, and why is it important?
Q3: What is the optimal pH for extracting Butyl[(2-ethoxyphenyl)methyl]amine into the aqueous phase?
To extract the amine from an organic solvent into an aqueous solution, the pH of the aqueous phase should be significantly lower than the amine's pKa. A good rule of thumb is to adjust the pH to at least two units below the pKa. For Butyl[(2-ethoxyphenyl)methyl]amine, with an estimated pKa of ~9.85, an aqueous solution with a pH of ≤ 7.85 would result in over 99% of the amine being in its protonated, water-soluble form. For practical purposes, using a dilute acid like 1M HCl to achieve a pH of 2-4 is highly effective.
Q4: What is the optimal pH for back-extracting the amine into an organic solvent?
To move the amine from the aqueous phase back into an organic solvent, the pH of the aqueous solution must be raised to a level significantly above the pKa. By making the solution basic (e.g., with 1M NaOH to a pH of ≥ 11.85), the protonated amine is deprotonated back to its neutral, organic-soluble form.
Q5: How does the Henderson-Hasselbalch equation guide this process?
The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ratio of the protonated and unprotonated forms of the amine.[5][6][7][8]
For an amine (B) and its conjugate acid (BH+):
pH = pKa + log([B]/[BH+])
This equation allows us to calculate the percentage of the amine in its water-soluble (protonated) or organic-soluble (neutral) form at a given pH, enabling precise control over the extraction process.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of Butyl[(2-ethoxyphenyl)methyl]amine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of the amine in the aqueous phase. | The pH of the aqueous phase is not low enough to fully protonate the amine. | - Ensure the pH of the aqueous extracting solution is at least 2 units below the pKa (~9.85). A pH of 2-4 is recommended.- Use a calibrated pH meter to verify the pH of the aqueous phase after mixing with the organic layer. |
| Low recovery of the amine during back-extraction into the organic phase. | The pH of the aqueous phase is not high enough to fully deprotonate the amine salt. | - Adjust the pH of the aqueous phase to be at least 2 units above the pKa. A pH of 12 or higher is recommended.- Confirm the final pH with a pH meter. |
| Formation of an emulsion at the interface of the organic and aqueous layers. | Vigorous shaking or the presence of surfactants or particulate matter.[9] | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[9]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[9]- If the emulsion persists, centrifugation can be an effective method for separating the layers. |
| Precipitation of the amine salt. | The concentration of the protonated amine in the aqueous phase exceeds its solubility limit. | - Use a larger volume of the aqueous extracting solution to keep the amine salt dissolved.- If precipitation occurs, it can be collected by filtration, washed with a small amount of cold water, and then processed. |
| Incomplete phase separation. | The chosen organic solvent has some miscibility with water. | - Select a solvent with low water miscibility (e.g., dichloromethane, ethyl acetate, or toluene).- The addition of brine can also help to force the separation of the layers. |
Experimental Protocols
Protocol 1: Extraction of Butyl[(2-ethoxyphenyl)methyl]amine from an Organic Solvent into an Aqueous Solution
-
Dissolution : Dissolve the crude mixture containing Butyl[(2-ethoxyphenyl)methyl]amine in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification : Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.
-
Extraction : Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Phase Separation : Allow the layers to separate completely. The protonated amine will be in the lower aqueous layer if using dichloromethane or the upper aqueous layer if using a less dense solvent like ethyl acetate.
-
Collection : Drain the aqueous layer containing the protonated amine.
-
Repeat : For optimal recovery, repeat the extraction of the organic layer with a fresh portion of the acidic aqueous solution.
Protocol 2: Back-Extraction of Butyl[(2-ethoxyphenyl)methyl]amine into an Organic Solvent
-
Basification : Combine the aqueous extracts from Protocol 1 in a clean separatory funnel. Slowly add a dilute aqueous base (e.g., 1M NaOH) while monitoring the pH with a pH meter until the pH is ≥ 12.
-
Organic Solvent Addition : Add a fresh portion of a water-immiscible organic solvent to the separatory funnel.
-
Extraction : Gently mix the layers by inverting the funnel multiple times.
-
Phase Separation : Allow the layers to separate. The neutral amine will now be in the organic layer.
-
Collection : Separate the organic layer containing the purified amine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified Butyl[(2-ethoxyphenyl)methyl]amine.
Visualizing the Extraction Workflow
Caption: Workflow for the pH-optimized extraction of Butyl[(2-ethoxyphenyl)methyl]amine.
The Role of pH in Amine Protonation
Caption: Effect of pH on the equilibrium between the neutral and protonated forms of the amine.
References
-
Acid-Base Extraction. (n.d.). Study.com. Retrieved from [Link]
-
What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
-
Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]
-
This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? (2021, May 3). Reddit. Retrieved from [Link]
-
Extraction solvent for amines in an aqueous reaction solution? (2023, May 25). Reddit. Retrieved from [Link]
-
China N-BENZYL-N-BUTYLAMINE CAS:2403-22-7 Pengilang - Sampel Percuma. (n.d.). Alfa Chemical. Retrieved from [Link]
-
Kina N-BENZYL-N-BUTYLAMINE CAS:2403-22-7 Tillverkare - Gratis prov - Alfa Chemical. (n.d.). Alfa Chemical. Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Biological Amines and the Henderson–Hasselbalch Equation. (n.d.). Fiveable. Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. Retrieved from [Link]
-
24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]
-
24.5 Biological Amines and the Henderson–Hasselbalch Equation. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Henderson-Hasselbalch Equation. (n.d.). Study.com. Retrieved from [Link]
Sources
- 1. China N-BENZYL-N-BUTYLAMINE CAS:2403-22-7 Pengilang - Sampel Percuma - Alfa Kimia [my.alfachemsp.com]
- 2. N-Butylbenzylamin | 2403-22-7 [m.chemicalbook.com]
- 3. N-丁基苄胺 | 2403-22-7 [m.chemicalbook.com]
- 4. Kina N-BENZYL-N-BUTYLAMINE CAS:2403-22-7 Tillverkare - Gratis prov - Alfa Chemical [se.alfachemar.com]
- 5. fiveable.me [fiveable.me]
- 6. study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing side reactions during the alkylation of butylamine
Ticket ID: B-ALK-001 Subject: Minimizing Side Reactions in Primary Amine Alkylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
User Query: "How do I alkylate butylamine (
The Core Problem: Direct alkylation of primary amines is chemically predisposed to failure due to the Nucleophilicity Paradox . The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material (butylamine) due to the inductive electron-donating effect of the new alkyl group. This creates a "runaway" reaction leading to polyalkylation.
Immediate Action Plan (Decision Matrix): Before proceeding, select the protocol that matches your available reagents and constraints.
Figure 1: Protocol selection logic. Method A is preferred for 95% of applications requiring mono-alkylation.
Method A: Reductive Amination (The "Gold Standard")
Applicability: When the alkyl group can be sourced as an aldehyde or ketone.[1] Mechanism: Formation of an imine intermediate (which is less nucleophilic than the amine), followed by selective reduction.
Standard Operating Procedure (SOP-RA-01)
| Reagent | Equivalents | Role |
| Butylamine | 1.0 - 1.2 eq | Nucleophile |
| Aldehyde/Ketone | 1.0 eq | Electrophile |
| NaBH(OAc) | 1.4 - 1.6 eq | Selective Reducing Agent |
| DCM or DCE | Solvent | 0.1 - 0.2 M Concentration |
| Acetic Acid | 1.0 eq | Catalyst (pH control) |
Protocol:
-
Dissolve butylamine and the aldehyde in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (AcOH). Stir for 30–60 minutes to ensure Imine formation.
-
Note: If using a ketone, add 4Å Molecular Sieves to drive equilibrium.
-
-
Add Sodium Triacetoxyborohydride (STAB) in one portion.
-
Stir at Room Temperature (RT) for 2–16 hours.
-
Quench: Add saturated aqueous NaHCO
.
Troubleshooting Guide (Q&A)
Q: Why use NaBH(OAc)
Q: I see dialkylation even with Reductive Amination. Why? A: This is rare but happens if the aldehyde is small (e.g., formaldehyde, acetaldehyde).
-
Fix: Use a stepwise approach. Form the imine in MeOH first (1-2 hours), then add NaBH
at 0°C. Do not mix all reagents at once if selectivity is failing.
Method B: Direct Alkylation (Cesium Hydroxide Protocol)
Applicability: When you must use an alkyl halide (R-X) and cannot tolerate polyalkylation.
Mechanism: The "Cesium Effect."[2] Cs
Standard Operating Procedure (SOP-DA-Cs)
| Reagent | Equivalents | Role |
| Butylamine | 1.0 eq | Nucleophile |
| Alkyl Halide | 1.0 - 1.2 eq | Electrophile |
| CsOH·H | 1.0 eq | Base (Promoter) |
| 4Å Mol. Sieves | 200 mg/mmol | Water Scavenger (Critical) |
| DMF | Solvent | Anhydrous |
Protocol:
-
Flame-dry glassware and cool under Argon/Nitrogen.
-
Add activated powdered 4Å Molecular Sieves and CsOH·H
O to anhydrous DMF. -
Stir vigorously for 10 minutes.
-
Add Butylamine (1.0 eq).
-
Add Alkyl Halide (1.2 eq) dropwise.
-
Monitor by TLC. Stop immediately upon consumption of starting material.
Troubleshooting Guide (Q&A)
Q: Why DMF? Can I use THF? A: DMF is critical for the "Cesium Effect." It solvates the cation effectively. In THF or DCM, the solubility of CsOH is too low, and the reaction will stall or require higher temps, leading to side reactions.
Q: I am seeing elimination products (alkenes) instead of amines. A: You are encountering E2 elimination.
-
Cause: The base is too strong, or the alkyl halide is sterically hindered (secondary or tertiary halide).
-
Fix: Lower the temperature to 0°C. If the problem persists, this alkyl halide is not suitable for direct substitution; switch to Method A (oxidize the halide to aldehyde, then reductive amination).
Mechanistic Visualization: The "Runaway Train"
Understanding why reactions fail is key to prevention.
Figure 2: The kinetic challenge. Note that k2 (rate of second alkylation) is often faster than k1 because the alkyl group increases electron density on the nitrogen.
Analytical Validation (Self-Check)
Do not assume your reaction worked. Validate using these checkpoints.
| Checkpoint | Method | Observation |
| In-Process | TLC (Ninhydrin Stain) | Primary amines stain Red/Purple . Secondary amines stain Faint Pink/Yellow or require Dragendorff stain (Orange). |
| Post-Workup | 1H NMR (Chloroform-d) | Look for the |
| Critical | GC-MS / LC-MS | Check for M+R (Secondary) vs M+2R (Tertiary). Mass spec is the only reliable way to quantify the ratio of mono- vs. di-alkylation quickly. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[4][5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[5][6][7][8][9] Organic Letters, 1(11), 1893–1896.[5] [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 6. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Purification techniques for sticky or oily amine hydrochloride precipitates
Topic: Troubleshooting Sticky, Oily, or Amorphous Amine Hydrochloride Precipitates Ticket ID: PUR-HCl-001 Support Tier: Senior Application Scientist
Introduction: The "Oiling Out" Phenomenon
Welcome to the Amine Salt Purification Support Center. If you are reading this, you are likely staring at a flask containing a dark, viscous oil or a "gummy bear" solid instead of the pristine white crystals you expected.
Do not panic. This is a common thermodynamic event known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[1]
The Science Behind the Sludge
Amine salts often possess high lattice energy but also high conformational flexibility. When you attempt to crystallize them:
-
Supersaturation violation: The solution enters a region where the "oiled" state is energetically more favorable than the crystalline state.
-
Impurity interference: Unreacted starting materials or byproducts act as "plasticizers," preventing the rigid lattice alignment required for crystallization.
-
Solvent trapping: The amorphous gum traps solvent molecules, lowering the glass transition temperature (
) and keeping the material in a sticky, semi-solid state.
This guide provides field-proven protocols to break this metastable state and force crystallization.
Diagnostic Triage: Start Here
Before selecting a protocol, identify the physical state of your material.[2] Use the logic flow below to determine the correct intervention.
Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy based on the physical state and purity of the amine salt.
Protocol A: Trituration (The Mechanical Fix)
Best For: Sticky gums, semi-solids, and oils with moderate purity. Mechanism: Uses a "bad" solvent to extract impurities and trapped "good" solvent, while mechanical energy (sonication/scratching) provides nucleation sites.
Reagents
-
Solvent A (Good Solvent): Dichloromethane (DCM), Methanol (MeOH), or Isopropanol (IPA).
-
Solvent B (Anti-Solvent): Diethyl Ether (
), MTBE (Safer alternative to Ether), or Hexane/Heptane.
Step-by-Step Methodology
-
Dissolution (Minimal): Dissolve your gum in the absolute minimum amount of Solvent A.
-
Tip: If you use too much, you will just dilute the oil.
-
-
Anti-Solvent Addition: While stirring rapidly, add Solvent B dropwise until the solution turns cloudy (turbid).
-
The "Crush":
-
If an oil separates again, stop stirring. Let the oil settle.
-
Decant the cloudy supernatant (keep this!).
-
Add fresh Solvent B to the oil.
-
Critical Step: Use a glass rod to vigorously scratch the side of the flask and "crush" the oil against the glass.
-
-
Sonication: Place the flask in an ultrasonic bath for 10–20 minutes. The sonic waves create cavitation bubbles that induce nucleation.
-
Filtration: Once a solid forms, filter immediately under vacuum/inert gas.
Protocol B: Cloud Point Crystallization (The Thermal Fix)
Best For: High-purity oils that refuse to solidify (Oiling Out). Mechanism: Controlled cooling within the metastable zone to favor crystal growth over phase separation.
Solvent Compatibility Matrix
| Primary Solvent (Dissolves Salt) | Anti-Solvent (Precipitates Salt) | Notes |
| Methanol / Ethanol | Diethyl Ether / MTBE | Classic system. Keep anhydrous. |
| Isopropanol (IPA) | Isopropyl Acetate / Heptane | Good for lipophilic amines. |
| DCM | Hexane / Pentane | DCM evaporates fast; watch for crusting. |
| Acetone | Ether | Only if salt is stable (avoid Schiff base formation). |
Step-by-Step Methodology
-
Dissolve: Dissolve the salt in hot Primary Solvent (near boiling).
-
Titrate: Add hot Anti-Solvent dropwise until a faint, persistent cloudiness appears.
-
Clear: Add one drop of Primary Solvent to turn the solution clear again.
-
Insulate: Wrap the flask in aluminum foil and a towel.
-
Slow Cool: Allow the system to cool to room temperature undisturbed over 4–6 hours.
-
Why? Rapid cooling causes "crashing out" (amorphous/oil). Slow cooling allows molecules to align into a lattice.
-
-
Seed: If no crystals form at RT, add a "seed crystal" (if available) or scratch the glass before moving to the fridge (
).
Protocol C: Azeotropic Drying (The Hygroscopicity Fix)
Best For: Wet pastes or salts that turn into liquid upon exposure to air.
Mechanism: Amine HCl salts are notoriously hygroscopic. Water acts as a plasticizer, preventing crystallization. Azeotropic distillation removes water at temperatures lower than water's boiling point (
Azeotrope Data
| Solvent | Boiling Point ( | Azeotrope BP with Water ( | % Water Removed (w/w) |
| Toluene | 110.6 | 85.0 | 20.2% |
| Ethanol | 78.4 | 78.2 | 4.4% |
| Isopropanol | 82.6 | 80.3 | 12.6% |
Workflow
-
Dissolve/suspend the wet salt in Toluene (preferred for high water removal).
-
Connect to a rotary evaporator.
-
Evaporate to dryness.
-
Repeat 3x: This "chases" the water out of the lattice.
-
Final step: Resuspend in anhydrous
or Hexane and filter the now-dry solid.
Protocol D: The "Reset" (Free-Basing)
Best For: "Gummy bears" that fail all other methods. Mechanism: If impurities are trapped deep in the salt lattice, you cannot wash them out. You must break the salt, purify the base, and reform the salt.
Figure 2: The "Reset" workflow. Converting the salt back to a free base allows for standard extraction purification before re-forming the salt in a controlled, anhydrous environment.
Frequently Asked Questions (FAQ)
Q: I scratched the glass, but the oil just smeared. Now what? A: You likely have too much solvent remaining. Decant the solvent, add fresh anti-solvent (like Hexane), and try sonication . If it remains oily, use the Azeotropic Drying method (Protocol C) with toluene to remove trace water/solvent that is plasticizing the oil.
Q: Can I use Lyophilization (Freeze Drying)? A: Yes, but with caution.
-
Corrosion: Excess HCl will sublime and damage the lyophilizer pump. Use a trap.
-
Amorphous Solids: Lyophilization often yields a fluffy, amorphous powder. It is pure, but it may be hygroscopic. Store under Argon immediately.
Q: My salt turned into a hard, glassy rock. How do I get it out? A: This is "solvent trapping." The exterior dried, sealing solvent inside.
-
Fix: Break the glass mechanically (carefully). Grind it into a powder using a mortar and pestle. Resuspend the powder in Ether/Hexane and stir overnight to leach out the trapped solvent.
Q: Why is Ether recommended so often? A: Diethyl ether is unique because it dissolves many organic impurities (unreacted amines, non-polar byproducts) but is a very poor solvent for charged salt species. Safety Note: Always check for peroxides and use a fume hood. MTBE is a safer, higher-boiling alternative.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link] (Specific application note on amine purification challenges).
Sources
Technical Support Center: Recrystallization of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride. It offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Q1: My compound is "oiling out" instead of forming crystals. What is causing this and how can I resolve it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This phenomenon, also known as liquid-liquid phase separation, often occurs for several reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.[3]
-
Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent you are using. When the solution cools, it reaches a temperature where the compound is no longer soluble but is still in a molten state.[2][4]
-
Presence of Impurities: Significant impurities can disrupt the crystallization process and lead to the formation of an oil by interfering with lattice formation.[4]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[5] Allow it to cool more slowly.
-
Lower the Crystallization Temperature: If possible, select a solvent with a lower boiling point.
-
Change Solvent System: Experiment with a different solvent or a mixed-solvent system where the compound's solubility is lower.[6]
-
Induce Crystallization Above the Oiling Out Temperature:
-
Purify the Crude Material: If impurities are suspected, consider a preliminary purification step (e.g., chromatography) before recrystallization.
Q2: I am experiencing very low or no crystal yield. What are the common causes and how can I improve recovery?
A2: A poor yield is typically a result of suboptimal solvent choice or procedural missteps.[7]
Common Causes & Solutions:
-
Too Much Solvent: This is the most frequent cause of low yield.[2] The compound remains in the "mother liquor" even after cooling.
-
Solution: Concentrate the solution by carefully boiling off some of the solvent and then attempt to recrystallize again.[5]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: A suitable solvent should dissolve the compound when hot but have poor solubility when cold.[8] You may need to screen for a new solvent or use an anti-solvent (mixed-solvent) approach.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can be lost on the filter paper.
-
Solution: Use a pre-warmed funnel and flask for hot filtrations and use a slight excess of solvent to ensure the compound stays in solution during this step.[9]
-
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.[10]
-
Q3: Crystal formation is extremely slow or not happening at all, even after cooling. What can I do?
A3: This is often due to the formation of a supersaturated solution where crystal nucleation is kinetically hindered.[2]
Methods to Induce Crystallization:
-
Add a Seed Crystal: Introduce a tiny crystal of the pure product into the solution. This provides a template for crystal growth.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.[2]
-
Reduce the Temperature: Further cool the solution in an ice-salt bath.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.[2]
-
Introduce an Anti-solvent: If using a single solvent, carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting an alternative recrystallization solvent for an amine hydrochloride?
A1: The selection of an appropriate solvent is critical for successful recrystallization.[13] For an amine hydrochloride salt like Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, the following properties are paramount:
-
Polarity: Amine hydrochlorides are salts and are therefore polar. The principle of "like dissolves like" suggests that polar solvents will be better candidates.[8] However, the ideal solvent will have a significant difference in solubility between its boiling point and room/ice temperature.[8]
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery.[14]
-
Boiling Point: The solvent's boiling point should be high enough to provide a large temperature range for cooling but not so high that it is difficult to remove from the final product. It should also ideally be below the melting point of the solute to avoid oiling out.[8]
-
Inertness: The solvent must not react with the compound.
-
Safety & Practicality: Consider the solvent's toxicity, flammability, and ease of removal (volatility).[8]
Potential Solvent Classes for Amine Hydrochlorides:
-
Alcohols (e.g., Ethanol, Isopropanol): Often good starting points as they are polar and can dissolve many amine salts when hot.[15][16]
-
Alcohol/Water Mixtures: Ethanol/water combinations are very common. Ethanol provides solubility for the organic part of the molecule, while water can act as an anti-solvent to induce crystallization upon cooling.[15]
-
Ketones (e.g., Acetone): Can be effective, but their lower boiling points may be a consideration.
-
Nitriles (e.g., Acetonitrile): A polar aprotic solvent that can be useful.[16]
Q2: How do I perform a systematic solvent screening for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride?
A2: A systematic approach saves time and material. A small-scale screening is highly recommended.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount (e.g., 20-30 mg) of your crude compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe the quantity and quality of the crystals formed.
Data Summary Table for Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Ethanol | Low | High | Abundant, well-formed crystals | Promising |
| Water | High | High | No crystals | Unsuitable (too soluble) |
| Toluene | Insoluble | Insoluble | No dissolution | Unsuitable (insoluble) |
| Isopropanol/Water | Low | High | Good crystal formation | Promising mixed system |
Q3: What are the advantages and disadvantages of using a mixed-solvent system?
A3: Mixed-solvent systems, also known as solvent-anti-solvent systems, are a powerful tool when no single solvent has the ideal solubility characteristics.[8][11]
Advantages:
-
Fine-Tuned Solubility: Allows for precise control over the solubility of the compound by adjusting the ratio of the two solvents.[11]
-
Broader Applicability: Can be used for compounds that are either too soluble or not soluble enough in common single solvents.
-
Improved Crystal Growth: The gradual addition of an anti-solvent can promote slower, more controlled crystal growth, leading to higher purity.
Disadvantages:
-
"Oiling Out": Mixed-solvent systems can be more prone to oiling out, especially if the two solvents have very different polarities.[2]
-
Complexity: The procedure is more complex than a single-solvent recrystallization. Finding the correct solvent ratio can require some experimentation.[11]
-
Composition Changes: If the solvents have different boiling points, the composition of the mixture can change during heating, affecting solubility.[11]
Workflow for Mixed-Solvent Recrystallization
Q4: What safety precautions are essential when working with alternative solvents?
A4: Safety is paramount in any laboratory setting. When exploring new solvents, always adhere to the following precautions:
-
Consult Safety Data Sheets (SDS): Before using any new solvent, thoroughly review its SDS to understand its specific hazards, including flammability, toxicity, and required personal protective equipment (PPE).
-
Work in a Fume Hood: Always handle volatile organic solvents inside a properly functioning chemical fume hood to prevent inhalation of harmful vapors.
-
Use Appropriate PPE: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Avoid Ignition Sources: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other potential ignition sources.
-
Proper Waste Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers according to your institution's guidelines.
Troubleshooting Decision Tree
References
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved from [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved from [Link]
-
Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012, March 7). SciSpace. Retrieved from [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (n.d.). PMC. Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024, June 20). ACS Publications. Retrieved from [Link]
-
Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma. Retrieved from [Link]
-
Alternative of picric acid for recrystallisation. (2024, November 6). Reddit. Retrieved from [Link]
-
Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). Google Patents.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020, November 6). PMC. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Solubilities Studies of Basic Amino Acids. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved from [Link]
-
The Problem of Oiling Out in Chemical Process Development. (2017, February 18). KiloMentor. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. Retrieved from [Link]
-
Meth Recrystalization. (n.d.). Sema. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
Validation & Comparative
1H NMR Structural Characterization: Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride
Technical Deep Dive & Comparative Analysis
Executive Summary
This guide provides a definitive structural analysis of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride (hereafter referred to as BEM-HCl ). As a secondary amine salt featuring an ortho-substituted benzyl system, this molecule presents specific NMR challenges—specifically regarding conformational mobility and proton exchange rates.
This document compares the HCl Salt form (in DMSO-d₆) against its Free Base alternative (in CDCl₃) . This comparison is critical for researchers validating synthesis intermediates, as the conversion between salt and base forms significantly alters solubility, bioavailability, and spectral signatures.
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, we must deconstruct the molecule into four distinct magnetic environments. The presence of the hydrochloride counterion (
The Four Magnetic Zones
-
The Anchor (Aromatic Core): The 1,2-disubstituted benzene ring. The ethoxy group at the ortho position creates a distinct shielding pattern compared to unsubstituted benzylamines.
-
The Linker (Benzylic
): The critical diagnostic peak. Its chemical shift is the primary indicator of salt formation. -
The Chain (N-Butyl Group): A classic aliphatic chain, but the
-methylene (attached to N) is highly sensitive to pH. -
The Salt Proton (
): Visible only in aprotic polar solvents (DMSO-d₆) and absent/broad in the free base.
Visualization: Assignment Logic Flow
Figure 1: Structural assignment logic correlating molecular moieties to expected chemical shifts in DMSO-d₆.
Comparative Analysis: HCl Salt vs. Free Base
The most common analytical error with this compound is misinterpreting the "missing" peaks when switching solvents or forms. The table below contrasts the Product (HCl Salt) against the Alternative (Free Base) .
Table 1: Chemical Shift Comparison ( , ppm)
| Proton Environment | HCl Salt (in DMSO-d₆) | Free Base (in CDCl₃) | Mechanistic Explanation |
| 8.8 – 9.5 (br s, 2H) | ~1.5 (br s, 1H) | Critical Diff: The salt protons are deshielded and visible in DMSO. In CDCl₃ (base), the amine proton is often invisible due to exchange or overlap. | |
| Benzylic | 4.05 – 4.15 (s) | 3.75 – 3.85 (s) | The positive charge on Nitrogen pulls electron density, shifting this peak downfield in the salt form. |
| N-Butyl | 2.85 – 2.95 (t) | 2.55 – 2.65 (t) | Proximity to the cationic center causes deshielding in the salt. |
| Ethoxy | 4.08 (q) | 4.05 (q) | Minimal change. Oxygen electronegativity dominates this shift, buffering the effect of the distant amine salt. |
| Aryl Protons | 6.9 – 7.4 (m) | 6.8 – 7.3 (m) | Minor shifts. The salt formation slightly deshields the ring, but the pattern remains consistent. |
Key Performance Indicators (KPIs) for Identification
-
Salt Confirmation: Look for the broad hump >8.5 ppm in DMSO. If it disappears upon adding
, it is the ammonium salt.[1] -
Purity Check: In the Free Base spectrum, the Benzylic
and N-Butyl should integrate 1:1 (2H each). If the Benzylic peak is split or broadened significantly in CDCl₃, it may indicate partial salt formation or aggregation.
Detailed Spectral Analysis (HCl Salt)
Solvent: DMSO-d₆ (Recommended for salts due to solubility and exchange suppression). Frequency: 400 MHz or higher.
-
Aromatic Region (6.9 – 7.4 ppm, 4H):
-
The 2-ethoxy group creates an asymmetric pattern.
-
Expect two multiplets: one downfield (~7.3 ppm) corresponding to
(closest to the benzylic group) and , and one upfield (~6.9 ppm) corresponding to (ortho to ethoxy) and .
-
-
Benzylic Methylene (4.10 ppm, 2H):
-
Appears as a sharp singlet.
-
Note: In ultra-dry DMSO, this may appear as a doublet due to coupling with the
protons ( ). This is a hallmark of high purity and dry solvent.
-
-
Ethoxy Group:
-
Quartet (4.08 ppm, 2H): Overlaps frequently with the Benzylic singlet. Tip: Use HSQC to distinguish them if resolution is poor.
-
Triplet (1.35 ppm, 3H): Classic methyl triplet.
-
-
Butyl Chain:
- (2.90 ppm, 2H): Triplet (or broad multiplet).
- (1.3 – 1.7 ppm, 4H): Overlapping multiplets.
- (0.90 ppm, 3H): Distinct triplet.
Experimental Protocol: Salt Validation Workflow
To ensure scientific integrity, use this self-validating protocol to confirm the identity of BEM-HCl.
Reagents
-
Solvent A: DMSO-d₆ (99.9% D) + 0.03% TMS.
-
Solvent B:
(for exchange study). -
Sample: ~10 mg BEM-HCl.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of the solid product in 0.6 mL of DMSO-d₆. Ensure the solution is clear; turbidity indicates free base contamination or inorganic salts.
-
Acquisition (Experiment 1): Run a standard proton scan (16 scans,
).-
Checkpoint: Verify the presence of the broad ammonium peaks at >8.5 ppm.
-
-
The
Shake (Experiment 2):-
Add 2 drops of
directly to the NMR tube. -
Shake vigorously and re-run the spectrum.
-
Result: The peaks at >8.5 ppm must disappear. The water peak (HDO) at ~3.3 ppm will grow significantly. This confirms the labile nature of the ammonium protons.
-
Visualization: Validation Workflow
Figure 2: Decision tree for validating Amine Hydrochloride salts using D2O exchange.
Conclusion
For Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride , the choice of solvent is the determining factor in spectral quality.
-
Use DMSO-d₆ for full characterization, including the ammonium protons (
) and accurate integration of the salt stoichiometry. -
Use CDCl₃ only if you need to compare against the free base oil, but expect broadening of
-protons and loss of the NH signal.
The presence of the ethoxy quartet (~4.1 ppm) and the benzylic singlet (~4.1 ppm) appearing nearly isochronous is a specific signature of this molecule in salt form.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift principles).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Popov, A. I., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics, 377(1-2), 105-111.[2] Link
Sources
Interpreting FTIR peaks for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride characterization
A Comprehensive Guide to the Characterization of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride via Fourier-Transform Infrared (FTIR) Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of chemical synthesis and quality control. Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is a secondary amine salt incorporating several key functional groups: a secondary ammonium ion, an aromatic ring, an ether linkage, and aliphatic chains. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for verifying the presence of these functionalities and confirming the molecule's identity.
This guide provides an in-depth interpretation of the expected FTIR spectrum of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride. By dissecting the molecule into its constituent parts, we will explain the causality behind peak assignments. Furthermore, we will objectively compare its spectral features with those of relevant alternatives—specifically, a precursor primary amine and the corresponding free base—to highlight the unambiguous spectral markers that confirm successful synthesis and salt formation. This document is designed to serve as a practical, field-proven resource, grounding theoretical principles in experimental data and established protocols.
The Molecular Blueprint: Structure and Vibrational Modes
Understanding the FTIR spectrum begins with the molecule's structure. Each covalent bond within Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride vibrates at a characteristic frequency when it absorbs infrared radiation. These vibrations, which include stretching and bending motions, give rise to the absorption bands (peaks) observed in an FTIR spectrum.
Figure 1. Molecular Structure of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride.
Decoding the Spectrum: A Functional Group Approach
An FTIR spectrum is typically plotted with wavenumber (cm⁻¹) on the x-axis and percent transmittance or absorbance on the y-axis. For clarity, we will discuss the characteristic absorption bands by dissecting the molecule into its key functional groups.
The Amine Hydrochloride Core (N-H⁺ Vibrations)
The most telling transformation in the synthesis is the protonation of the secondary amine to form the hydrochloride salt. This change induces significant and easily identifiable shifts in the N-H vibrational frequencies.
-
N-H⁺ Stretching: The free secondary amine (R₂NH) typically shows a single, weak to medium N-H stretching band around 3350-3300 cm⁻¹.[1][2] Upon protonation to the secondary ammonium salt (R₂NH₂⁺), this peak is replaced by a very broad and strong absorption band spanning a wide range, often from 2800 cm⁻¹ down to 2400 cm⁻¹.[3] This extensive broadening is due to strong hydrogen bonding between the ammonium cation and the chloride anion, as well as intermolecular hydrogen bonding. This broad feature often overlaps with the C-H stretching bands.
-
N-H⁺ Bending: Secondary amine salts exhibit a characteristic NH₂⁺ deformation (bending) vibration. This band typically appears in the 1620-1560 cm⁻¹ region.[4][5] Its presence is a strong indicator of the formation of the secondary ammonium salt.
Comparison Point:
-
vs. Primary Amine Precursor: A primary amine like (2-ethoxyphenyl)methanamine would show two distinct N-H stretching bands (one for asymmetric and one for symmetric stretching) in the 3400-3250 cm⁻¹ range.[2][6] The absence of this doublet and the appearance of the broad N-H⁺ stretch is a key marker of successful N-butylation.
-
vs. Free Secondary Amine: The free base, Butyl[(2-ethoxyphenyl)methyl]amine, would lack the broad N-H⁺ stretch and the NH₂⁺ bend. Instead, it would display the much sharper, weaker N-H stretch near 3300 cm⁻¹. This provides a clear distinction between the free base and its hydrochloride salt.
The Aromatic System (Phenyl Ring Vibrations)
The 1,2-disubstituted (ortho-substituted) benzene ring provides a rich set of characteristic peaks.
-
Aromatic C-H Stretching: Look for one or more weak to medium, sharp peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[7][8][9] These are often distinguishable from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.
-
C=C Ring Stretching: The aromatic ring itself has characteristic stretching vibrations. Expect a series of medium to strong peaks in the 1600-1450 cm⁻¹ region.[7][8] Often, two prominent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region for determining the substitution pattern on an aromatic ring. For an ortho-disubstituted ring, a strong absorption band is expected in the 770-735 cm⁻¹ range.[10]
The Ether Linkage (C-O-C Vibrations)
The presence of the ethoxy group attached to the phenyl ring (an aryl alkyl ether) gives rise to two distinct and strong C-O stretching bands due to resonance effects.
-
Asymmetric C-O-C Stretching: A strong, prominent band should appear at a higher frequency, typically around 1270-1230 cm⁻¹.[11][12] This peak is characteristic of the Ar-O stretch.
-
Symmetric C-O-C Stretching: A second strong band, corresponding to the Alkyl-O stretch, is expected at a lower frequency, generally in the 1050-1020 cm⁻¹ region.[11][12]
The presence of both of these strong absorptions is a definitive marker for the aryl alkyl ether moiety.
Aliphatic Chains (C-H Vibrations)
The butyl and ethyl groups, along with the benzylic CH₂, will produce characteristic aliphatic C-H signals.
-
C-H Stretching: Multiple strong, sharp peaks will appear in the region just below 3000 cm⁻¹, typically between 2960-2850 cm⁻¹.[1][13] These correspond to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups.
-
C-H Bending: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups will be visible in the 1470-1365 cm⁻¹ region. These can sometimes overlap with the aromatic C=C stretching peaks but are generally identifiable.
Summary and Comparative Data Table
The following table summarizes the expected FTIR peak assignments for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride and compares them to its primary amine precursor and its free base form. This allows for a quick, data-driven confirmation of the target molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for Target Compound | Comparative Notes |
| Secondary Ammonium | N-H⁺ Stretch | 2800-2400 (very broad, strong) | Replaces the sharp R₂NH stretch (~3300 cm⁻¹) of the free base and the R-NH₂ doublet (~3400-3250 cm⁻¹) of the primary amine. |
| NH₂⁺ Bend | 1620-1560 (medium) | Absent in both the free base and the primary amine precursor.[4] | |
| Aromatic Ring | =C-H Stretch | 3100-3000 (weak-medium, sharp) | Present in all three compounds. |
| C=C Stretch | 1600-1450 (multiple, medium-strong) | Present in all three compounds. | |
| C-H OOP Bend | 770-735 (strong) | Diagnostic for 1,2-disubstitution; present in all three compounds.[10] | |
| Aryl Alkyl Ether | Asymmetric C-O-C | 1270-1230 (strong) | Present in all three compounds.[11][12] |
| Symmetric C-O-C | 1050-1020 (strong) | Present in all three compounds.[11][12] | |
| Aliphatic Chains | C-H Stretch (sp³) | 2960-2850 (strong, sharp) | Present in all three compounds, though the integration/complexity will differ slightly based on the specific alkyl groups. |
| C-H Bend | 1470-1365 (medium) | Present in all three compounds. |
Experimental Protocol: The Self-Validating System
To ensure the acquisition of a high-quality, reproducible FTIR spectrum for a solid sample like Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, the Potassium Bromide (KBr) pellet method is standard.[14] The trustworthiness of this protocol lies in its ability to produce a clear, transparent pellet, which minimizes scattering effects and yields a clean baseline.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Press with Pellet Die Set (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Analytical Balance
-
Spatula
-
Infrared Lamp (for drying)
-
Potassium Bromide (KBr), FT-IR spectroscopic grade
Step-by-Step Methodology
-
Preparation: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry. Place the FT-IR grade KBr in an oven at ~110 °C for at least 2 hours to remove any absorbed moisture, which can cause interfering O-H peaks.[15]
-
Sample Weighing: Weigh approximately 1-2 mg of the Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride sample. Weigh approximately 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[16]
-
Grinding and Mixing: Add the KBr to the agate mortar and briefly grind to create a fine powder. Add the sample to the KBr in the mortar. Grind the mixture swiftly but thoroughly for 1-2 minutes until a fine, homogeneous powder is obtained.[14] The goal is to reduce the sample's particle size to minimize light scattering (the Christiansen effect).[17]
-
Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Assemble the die, place it in the hydraulic press, and apply a vacuum (if available) to remove trapped air. Gradually apply pressure (typically 8-10 metric tons) and hold for 1-2 minutes.[17]
-
Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be remade.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: Use the spectrometer's software to perform a baseline correction if necessary. Label the significant peaks for analysis.
Figure 2. Workflow for FTIR Analysis using the KBr Pellet Method.
Conclusion
The FTIR spectrum of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is rich with information, providing a unique "fingerprint" of the molecule. By systematically analyzing the characteristic regions for the secondary ammonium salt, the ortho-disubstituted aromatic ring, the aryl alkyl ether, and the aliphatic chains, a confident structural confirmation can be achieved. The most definitive evidence for the successful synthesis and salt formation lies in the comparative analysis: the appearance of the broad N-H⁺ stretching band and the medium NH₂⁺ bending band, coupled with the disappearance of the characteristic peaks of the precursor amine (either the primary amine's N-H doublet or the free secondary amine's single N-H stretch). Adherence to a validated experimental protocol, such as the KBr pellet method, ensures the integrity of the data and the trustworthiness of the final characterization.
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PubChem. (n.d.). amine hydrochloride (C12H19N). Retrieved from pubchem.ncbi.nlm.nih.gov.
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A Comparative Guide to HPLC Method Development for Purity Assessment of Butyl[(2-ethoxyphenyl)methyl]amine HCl
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Butyl[(2-ethoxyphenyl)methyl]amine HCl. We will navigate the complexities of analyzing this polar amine hydrochloride, comparing various chromatographic strategies and providing the rationale behind experimental choices to ensure a scientifically sound, stability-indicating method.
Introduction: The Analytical Challenge of Amine Hydrochlorides
Butyl[(2-ethoxyphenyl)methyl]amine HCl, as a primary amine hydrochloride, presents several analytical challenges in reversed-phase HPLC. Amines are basic and prone to strong interactions with residual silanol groups on silica-based stationary phases, often leading to poor peak shape, tailing, and low efficiency.[1][2][3] The hydrochloride salt form can also introduce complexities related to sample pH and its effect on analyte ionization and retention.[4] Furthermore, the polarity of the molecule can result in insufficient retention on traditional non-polar stationary phases.[5] A successful purity method must not only quantify the main analyte but also separate it from potential process impurities and degradation products.
Strategic Approach to Method Development
A systematic approach is crucial for developing a reliable HPLC method. The following workflow outlines the key stages, from initial screening to final validation.
Caption: HPLC Method Development Workflow.
Comparative Analysis of Stationary Phases
The choice of HPLC column is a critical first step.[6] For amine-containing compounds, the goal is to minimize undesirable secondary interactions while achieving adequate retention.
| Stationary Phase | Principle of Separation | Advantages for Amine Analysis | Disadvantages |
| Standard C18 | Primarily hydrophobic interactions.[7] | Widely available, extensive literature. | Prone to peak tailing due to interaction with residual silanols.[1][8] |
| End-capped C18 | Hydrophobic interactions with reduced silanol activity. | Improved peak shape for basic compounds compared to standard C18.[1] | End-capping is never 100% complete, some tailing may persist.[9] |
| Polar-Embedded | Mixed-mode with hydrophobic and polar interactions. | Enhanced retention for polar compounds, good peak shape. | Can have different selectivity compared to standard C18. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Alternative selectivity for aromatic compounds. | May not provide sufficient retention for all polar analytes. |
| Polymer-based | Based on polymeric resins without silanol groups.[9] | Excellent peak shape for basic compounds, stable at high pH. | Lower efficiency and mechanical stability compared to silica-based columns. |
For Butyl[(2-ethoxyphenyl)methyl]amine HCl, a high-purity, end-capped C18 or a polar-embedded column would be the recommended starting point to mitigate peak tailing and achieve sufficient retention.
Mobile Phase Optimization: A Multi-faceted Approach
Optimizing the mobile phase is key to achieving good separation and peak shape.[10]
Organic Modifier Selection
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[7] Acetonitrile generally provides lower viscosity and better UV transparency. A comparison should be made to determine which solvent offers better selectivity for the analyte and its impurities.
pH Control and Buffering
The pH of the mobile phase is a critical parameter as it dictates the ionization state of the analyte.[10] For a primary amine, a low pH (typically 2-4) will ensure the analyte is in its protonated, more polar form. This can improve peak shape by minimizing interactions with silanols.[1]
-
Trifluoroacetic Acid (TFA): Often used at low concentrations (0.05-0.1%) as an ion-pairing agent to improve peak shape. However, it can suppress MS signals if LC-MS is required.
-
Formic Acid: A good alternative to TFA, especially for MS compatibility.
-
Phosphate Buffers: Provide excellent pH control but are not volatile and can precipitate with high concentrations of organic solvent, making them unsuitable for LC-MS.
The Role of Additives
In some cases, additives can be used to further improve peak shape. For instance, a small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.[3]
Forced Degradation Studies: Ensuring a Stability-Indicating Method
Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[11] This is a key requirement of regulatory bodies and is outlined in ICH guidelines.[12][13]
Caption: Forced Degradation Stress Conditions.
A target degradation of 5-20% is generally considered appropriate to ensure that the degradation pathways are adequately stressed without being overly aggressive.[12]
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the method development.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | End-capped C18, 4.6 x 150 mm, 3.5 µm | Balances efficiency and backpressure, good starting point for amine analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 220 nm and 275 nm | Monitor at multiple wavelengths to detect impurities with different chromophores. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Method Validation: Adherence to ICH Q2(R1) Guidelines
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15][16]
Validation Parameters:
-
Specificity: Demonstrated through forced degradation studies and peak purity analysis using a PDA detector.[17]
-
Linearity: Assessed over a range of concentrations, typically from the reporting limit to 120% of the nominal concentration.[16]
-
Accuracy: Determined by spiking the sample with known amounts of impurities or by comparing the results to a reference method.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Developing a robust and reliable HPLC method for the purity assessment of Butyl[(2-ethoxyphenyl)methyl]amine HCl requires a systematic and scientifically sound approach. By carefully selecting the stationary phase, optimizing the mobile phase composition, and performing thorough forced degradation studies, a stability-indicating method can be achieved. Subsequent validation according to ICH guidelines ensures the method is suitable for its intended use in a regulated environment, ultimately contributing to the quality and safety of the final drug product.
References
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- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. (n.d.). BenchChem.
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
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- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2014, November 25). Taylor & Francis Online.
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- HPLC Column Selection Guide to Help You Achieve the Best Separation. (2023, December 8). Technology Networks.
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- Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. (2019, March 11). Chemical Methodologies.
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Structural Validation of Butyl[(2-ethoxyphenyl)methyl]amine: A Comparative Guide to X-ray Crystallography
Executive Summary
In the development of pharmaceutical intermediates, ambiguous structural characterization can lead to costly downstream failures. This guide focuses on the definitive structural validation of Butyl[(2-ethoxyphenyl)methyl]amine (hereafter referred to as BEMA ), a secondary amine with significant conformational flexibility.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine analysis, they often fail to provide absolute confirmation of 3D spatial arrangements and salt stoichiometry in the solid state. This guide objectively compares these methods against Single Crystal X-ray Diffraction (SC-XRD) , demonstrating why SC-XRD is the "Gold Standard" for validating BEMA, particularly when converted to its crystalline hydrochloride salt form.
The Analytical Challenge: Why Standard Methods Fall Short
BEMA presents specific challenges due to its physicochemical nature:
-
Physical State: As a secondary amine with a butyl chain, the free base is likely an oil at room temperature, precluding direct crystallographic analysis.
-
Conformational Freedom: The
-butyl and ethoxy groups possess high rotatable bond counts, leading to broad NMR signals or averaged conformations that mask specific steric interactions. -
Regioisomerism Risks: Distinguishing the ortho-ethoxy substitution from meta- or para- isomers via
H NMR relies on complex splitting patterns in the aromatic region, which can be ambiguous if impurities overlap.
Comparative Analysis: NMR vs. MS vs. SC-XRD
The following table contrasts the capabilities of standard spectroscopic techniques against X-ray crystallography for this specific molecule.
| Feature | HR-Mass Spectrometry | SC-XRD (Crystalline Salt) | |
| Primary Output | Connectivity & Chemical Environment | Exact Mass & Elemental Formula | Absolute 3D Atomic Position |
| Stereochemistry | Relative (requires NOESY/ROESY) | None | Absolute Configuration |
| Regioisomerism | Inferred (coupling constants) | None (isomers have identical mass) | Direct Visualization |
| Solid State Packing | N/A (Solution state only) | N/A (Gas phase) | Lattice Energy & H-Bonding |
| Sample State | Solution (CDCl | Ionized Gas | Single Crystal (Solid) |
| Certainty Level | High (95%) | Medium (Formula only) | Ultimate (100%) |
Strategic Workflow: The Validation Pathway
To validate BEMA using SC-XRD, we must alter its physical properties to induce crystallization. The most robust method is Salt Formation .
Visualization: The Structural Validation Workflow
Figure 1: The critical path from liquid amine to validated crystal structure involves salt formation to freeze molecular motion.
Experimental Protocol: From Oil to Crystal
Phase 1: Synthesis of BEMA-Hydrochloride
Objective: Convert the oily free base into a rigid ionic lattice.
-
Dissolution: Dissolve 100 mg of pure BEMA free base in 2 mL of anhydrous Diethyl Ether.
-
Acidification: Dropwise, add 1.2 equivalents of 2M HCl in Diethyl Ether (or Dioxane).
-
Observation: A white precipitate (BEMA-HCl) should form immediately.
-
-
Isolation: Filter the precipitate under nitrogen to avoid moisture absorption (secondary amine salts can be hygroscopic). Wash with cold ether.
Phase 2: Crystal Growth (Vapor Diffusion)
Objective: Grow a single crystal suitable for diffraction (
-
Inner Vial: Dissolve 20 mg of the BEMA-HCl salt in a minimum amount of Ethanol or Methanol (approx 0.5 mL) in a small analytical vial (4 mL). Ensure the solution is clear.
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Diethyl Ether (the antisolvent).
-
Equilibration: Seal the outer jar tightly.
-
Mechanism: Ether vapor will slowly diffuse into the ethanol solution, gradually lowering the solubility of the salt and forcing ordered nucleation.
-
-
Timeline: Leave undisturbed at room temperature for 2-5 days.
Phase 3: Data Collection & Refinement
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) equipped with a Mo or Cu source.
-
Mounting: Select a prism-like crystal under a microscope using paratone oil. Mount on a cryoloop.
-
Cooling: Collect data at 100 K .
-
Why? Cooling freezes the thermal vibration of the flexible butyl chain, significantly improving resolution and lowering the "thermal ellipsoid" parameters.
-
-
Refinement: Use SHELXL or OLEX2 software.
-
Success Metric: Aim for an R-factor (R1) of
.
-
Structural Insights: What the Data Reveals
Once the structure is solved, the SC-XRD data provides specific insights that NMR cannot:
A. The Hydrogen Bonding Network
In the BEMA-HCl lattice, the chloride ion (
-
Validation Point: The presence of two protons on the nitrogen confirms the secondary amine structure and the successful salt formation.
B. Torsion Angles and Conformation
The "2-ethoxy" group is sterically significant. X-ray data will reveal the torsion angle between the phenyl ring and the ethoxy oxygen (
-
Why it matters: This angle dictates the molecule's "shape" in a receptor binding pocket. NMR gives a time-averaged view; X-ray gives the precise low-energy conformation.
Visualization: Logic of Structural Confirmation
Figure 2: Decision logic demonstrating the superiority of SC-XRD for resolving regioisomer ambiguity.
Conclusion
For Butyl[(2-ethoxyphenyl)methyl]amine , relying solely on NMR leaves room for conformational and stoichiometric ambiguity. By converting the oil to a hydrochloride salt and utilizing Single Crystal X-ray Diffraction , researchers achieve a self-validating, definitive proof of structure. This method not only confirms the atomic connectivity but also provides critical data on the solid-state packing and hydrogen bonding networks essential for formulation in drug development.
References
-
Grover, G., et al. "Pharmaceutical Co-Crystals and Salts: Crystallography in Drug Development." Journal of Pharmaceutical Sciences. (2013).
-
Stout, G. H., & Jensen, L. H. "X-ray Structure Determination: A Practical Guide." Macmillan Publishing. (Classic Text).
-
Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD)." CCDC Official Site. [Link]
-
Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education. (Standard Protocol for Amine Salt Formation).
-
Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A. (2008). [Link]
Reference Standards for Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride: A Technical Comparison & Qualification Guide
The following guide provides an in-depth technical comparison of reference standard grades for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride (CAS 893611-85-3), a secondary amine intermediate and potential impurity marker in pharmaceutical synthesis.
Executive Summary & Application Context
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride (hereafter BEMA-HCl ) is a critical secondary amine building block. In drug development, it serves two primary roles:
-
Synthetic Intermediate: Used in reductive amination sequences to construct complex APIs (e.g., specific adrenergic receptor antagonists or local anesthetics).
-
Impurity Marker: As a secondary amine, it is a potential precursor for Nitrosamine Drug Substance Related Impurities (NDSRIs) (specifically N-nitroso-N-butyl-N-(2-ethoxybenzyl)amine).
Quality Control (QC) laboratories face a choice between three tiers of reference standards: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Standards . This guide objectively compares these alternatives based on metrological traceability, uncertainty, and suitability for critical assays (e.g., LC-MS/MS nitrosamine screening vs. HPLC-UV assay).
Comparative Analysis of Reference Standard Alternatives
The following table contrasts the performance and data integrity profiles of the three primary standard types available for BEMA-HCl.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Commercial Analytical Standard | Tier 3: In-House Qualified Material |
| Primary Application | Quantitative Assay, Nitrosamine Risk Assessment, Validation | Routine ID, Semi-quantitative Impurity Profiling | Early R&D, Structural Elucidation |
| Assay Accuracy | 99.5% ± 0.3% (Mass Balance/qNMR) | >98% (Area % only) | Variable (Dependent on internal qualification) |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's CoA | Internal Synthetic Route |
| Water/Solvent Content | Quantified & Corrected (KF/TGA) | Often "As is" or Limit Test | Generally Unknown |
| Counter-ion Verification | Stoichiometric HCl confirmed (Titration/IC) | Presumed based on synthesis | Risk of non-stoichiometry (Free base mix) |
| Cost Factor | High ( | Moderate ( | Low Material Cost / High Labor Cost ($) |
Expert Insight: The Causality of "Purity" vs. "Potency"
Why Tier 2 fails for Quantitative Work: Commercial analytical standards often report purity by HPLC Area % . This is misleading for BEMA-HCl because it does not account for:
-
Hygroscopicity: The hydrochloride salt attracts moisture. A sample with 2% water and 99% HPLC purity has an effective potency of only ~97%.
-
Salt Stoichiometry: If the salt formation is incomplete, the molecular weight used for calculations (243.77 g/mol ) is incorrect, introducing systematic bias in quantitative assays.
Tier 1 (CRM) mitigates this by using Mass Balance equations (Purity = [100 - (Water + Residual Solvents + Inorganics)] × Chromatographic Purity).
Experimental Protocols for Quality Control
To validate a BEMA-HCl reference standard (specifically Tier 2 or Tier 3), the following self-validating protocols must be executed.
Protocol A: Stoichiometric Verification via Potentiometric Titration
Objective: Confirm the Hydrochloride salt form and calculate the exact counter-ion content.
-
Dissolution: Dissolve 150 mg of BEMA-HCl (accurately weighed) in 50 mL of glacial acetic acid.
-
Additives: Add 5 mL of 3% mercuric acetate solution (to sequester the chloride).
-
Titrant: Titrate with 0.1 N Perchloric Acid (HClO₄) .
-
Detection: Potentiometric endpoint detection using a glass-calomel electrode system.
-
Calculation:
Where Eq. Wt of BEMA-HCl is 243.77 mg/mEq.
Protocol B: Chromatographic Purity & Stability (HPLC-UV)
Objective: Assess organic impurities and stability under solution conditions.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate the secondary amine, preventing peak tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (Amine absorption) and 275 nm (Aromatic ring).
-
Sample Prep: 0.5 mg/mL in Water:Acetonitrile (50:50).
Self-Validating Check:
-
System Suitability: Tailing factor for BEMA-HCl must be < 1.5. If > 1.5, increase buffer strength or check column age (silanol interactions).
-
Retention Marker: BEMA-HCl should elute at approx. 8-10 min.
Structural Validation & Signaling Pathways
Structural Identification (1H-NMR)
For in-house qualification, the following chemical shifts (DMSO-d6, 400 MHz) confirm the structure:
-
δ 9.2 ppm (br s, 2H): Ammonium protons (
). -
δ 7.3 - 6.9 ppm (m, 4H): Aromatic ring protons.
-
δ 4.1 ppm (s, 2H): Benzylic
(Ar- -N). -
δ 4.05 ppm (q, 2H): Ethoxy
( ). -
δ 2.8 ppm (t, 2H): Butyl
. -
δ 1.3 ppm (t, 3H): Ethoxy
. -
δ 0.9 ppm (t, 3H): Butyl terminal
.
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the decision logic for selecting and qualifying a reference standard for BEMA-HCl, emphasizing the "Golden Thread" of traceability.
Caption: Decision logic for selecting BEMA-HCl standards based on regulatory risk and intended analytical application.
Critical Quality Attributes (CQA) Analysis
When evaluating BEMA-HCl standards, three specific attributes determine the "Fitness for Purpose":
Hygroscopicity & Handling
As a hydrochloride salt of a secondary amine, BEMA-HCl is moderately hygroscopic.
-
Risk: Exposure to ambient air can increase water content by 0.5–2.0% within hours, invalidating the weighed mass for assay.
-
Mitigation: Standards must be stored in desiccators and weighed in humidity-controlled environments (<40% RH). CRMs should come in single-use ampoules or septum-sealed vials.
Nitrosamine Precursor Status
BEMA-HCl contains a secondary amine moiety.
-
Reaction:
-
Implication: If the reference standard is used in a process involving nitrite sources (e.g., sodium nitrite in acidic media), it can generate N-nitroso-N-butyl-N-(2-ethoxybenzyl)amine.
-
QC Requirement: The reference standard itself must be screened for nitrite content if used in trace analysis, to prevent false positives in the drug product analysis.
Homogeneity
For Tier 3 (In-house) standards, recrystallization is often performed using Ethanol/Ether. Rapid precipitation can trap solvent or create amorphous regions.
-
Test: DSC (Differential Scanning Calorimetry) should show a sharp melting endotherm (approx. 140-145°C, verify specific polymorph). Broad peaks indicate impurities or amorphous content.
References
-
International Council for Harmonisation (ICH). (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamines impurities. Retrieved from [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
UV-Vis absorption spectra of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride
Technical Guide: UV-Vis Spectroscopic Profiling of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride (CAS: 893611-85-3). Primarily used as a pharmaceutical intermediate and building block, this compound exhibits a distinct spectral signature driven by its ortho-ethoxybenzyl chromophore.
This document is designed for analytical chemists and drug development professionals. It moves beyond basic spectral reporting to offer a comparative analysis against structural alternatives, supported by experimental protocols and theoretical grounding.
Part 1: Chromophore Analysis & Theoretical Foundation
To accurately interpret the spectrum of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, one must deconstruct its molecular architecture into its chromophoric components.
1. The Chromophore: o-Ethoxybenzene
The core UV-absorbing unit is the benzene ring substituted with an ethoxy group (
-
Benzene (Base): typically absorbs at 254 nm (Band B, weak).
-
Ethoxy Auxochrome: The oxygen atom possesses lone pair electrons that participate in
and transitions. This conjugation lowers the energy gap, causing a bathochromic (red) shift and a hyperchromic (intensity) effect . -
Amine Functionality: The secondary amine is separated from the ring by a methylene bridge (
). Consequently, the amine does not conjugate directly with the aromatic system. Its contribution to the UV spectrum ( nm) is negligible compared to the ethoxy-benzene core.
2. Expected Spectral Profile Based on the o-ethoxybenzyl chromophore (structurally identical to 2-ethoxybenzylamine and phenetole in the UV region), the compound exhibits:
-
Primary Band (
): 270 – 275 nm (Characteristic of alkoxy-substituted benzenes). -
Secondary Band: ~220 nm (Stronger E-band absorption).
-
Solvent Effect: In polar solvents like Methanol or Water, the vibrational fine structure (often seen in non-polar solvents) is smoothed out, resulting in a broad, Gaussian-like peak at the
.
Part 2: Comparative Performance Guide
The following table compares the target compound with key structural alternatives to demonstrate the specificity of its UV profile.
Table 1: Comparative UV-Vis Characteristics
| Feature | Target Compound | Alternative 1: Benzylamine | Alternative 2: Phenetole (Ethoxybenzene) |
| Structure | N-butyl-2-ethoxybenzylamine | Unsubstituted Benzylamine | Ethoxybenzene (No amine) |
| Primary | 272 ± 2 nm | 256 nm | 271 nm |
| Molar Absorptivity ( | High (~2000 M⁻¹cm⁻¹) | Low (~200 M⁻¹cm⁻¹) | High (~2000 M⁻¹cm⁻¹) |
| Spectral Shift | Bathochromic (vs Benzylamine) | Reference Standard | Identical Chromophore |
| Key Differentiator | Combination of 272 nm peak + Amine reactivity | Lacks the ethoxy-induced shift | Lacks the amine functionality |
Analysis:
-
Vs. Benzylamine: The target compound can be easily distinguished from unsubstituted benzylamine impurities by the significant shift from 256 nm to ~272 nm.
-
Vs. Phenetole: The UV spectrum alone cannot distinguish the target from simple ethoxybenzenes (like 2-ethoxybenzyl alcohol). HPLC-UV is required to separate these based on polarity (amine vs. alcohol) before detection.
Part 3: Experimental Protocol
This protocol ensures reproducible spectral data for identification and purity assessment.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or 0.1 M HCl (to ensure full protonation of the amine).
-
Blank: Pure solvent.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
-
Cuvette: Quartz, 1 cm path length (Glass absorbs UV <300 nm and must be avoided).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of Butyl[(2-ethoxyphenyl)methyl]amine HCl.
-
Dissolve in 100 mL of Methanol.
-
Concentration: 100 µg/mL (approx.
M).
-
-
Working Standard (Dilution):
-
Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Methanol.
-
Final Concentration: 10 µg/mL.
-
-
Measurement:
-
Perform specific baseline correction with the Blank.
-
Scan the sample from 200 nm to 400 nm.
-
Record Absorbance at
(~272 nm).
-
-
Validation Check:
-
The absorbance should fall between 0.2 and 0.8 AU for optimal linearity.
-
If
, dilute further.
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow for the analytical characterization, ensuring data integrity from sample prep to analysis.
Figure 1: Analytical workflow for the UV-Vis characterization of Butyl[(2-ethoxyphenyl)methyl]amine HCl.
Part 5: Troubleshooting & Data Interpretation
-
Issue: No Peak at 272 nm. [1]
-
Cause: Sample may be the unsubstituted benzylamine analog or degraded.
-
Action: Check NMR or Mass Spec to confirm structure.
-
-
Issue: Noisy Spectrum < 220 nm.
-
Cause: Solvent cutoff. Methanol absorbs below 205 nm; Acetone absorbs below 330 nm.
-
Action: Ensure HPLC-grade Methanol or Acetonitrile is used.
-
-
Issue: Peak Broadening.
-
Cause: Aggregation or pH effects.
-
Action: Add 1 drop of 1M HCl to the cuvette to ensure the amine is fully protonated as the hydrochloride salt, preventing free-base association.
-
References
-
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Benzylamine. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024). 2-Ethoxybenzylamine Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2018). UV–Vis absorption spectra of benzylamine derivatives. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of Butyl[(2-ethoxyphenyl)methyl]amine Hydrochloride
[1][2][3]
Chemical Profile & Risk Assessment
Identity & Classification
-
Chemical Name: Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride[1][2][3]
-
Systematic Name: N-butyl-1-(2-ethoxyphenyl)methanamine hydrochloride[1][2][3]
-
Related CAS (Free Base): 133283-81-3 (Reference for N-butyl-2-ethoxybenzylamine)[1][2]
-
Role: Pharmaceutical Intermediate (Vardenafil/Levitra synthesis pathway) / Secondary Amine Salt.[1][3]
-
Physical State: White to off-white crystalline solid (hygroscopic).[1][2][3]
Senior Scientist’s Hazard Analysis As a secondary amine hydrochloride with a lipophilic ethoxybenzyl moiety, this compound presents specific environmental and handling risks that generic "amine" protocols often overlook.
-
Bioactivity: As a structural fragment of Vardenafil, this compound possesses potential biological activity.[3] It must be treated as a Pharmacologically Active Material (PAM) .[1][3] Drain disposal is strictly prohibited to prevent endocrine or receptor-mediated disruption in aquatic ecosystems.[1][2]
-
Corrosivity/Irritation: The hydrochloride salt form is acidic in aqueous solution and a potent irritant to mucous membranes (Eyes/Lungs).[3]
-
Stability: While stable, it releases the free amine (an oily, volatile organic) upon contact with strong bases, significantly altering its flammability and toxicity profile.[1]
Pre-Disposal Decision Matrix
Before initiating disposal, categorize the waste state.[1][4][5][6][7][8] Use the following logic to determine the correct waste stream.
Figure 1: Decision tree for segregating amine hydrochloride waste streams.
Detailed Disposal Protocols
Stream A: Solid Waste (Pure Substance)
Applicability: Expired raw material, spill cleanup residues, contaminated PPE.[1]
| Step | Action | Technical Rationale |
| 1 | Container Selection | Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in 4-mil LDPE bags. Do not use metal containers (corrosion risk from HCl salt).[1] |
| 2 | Labeling | Label clearly: "Toxic Solid, Organic. Contains: Butyl[(2-ethoxyphenyl)methyl]amine HCl." Add GHS pictograms for Irritant and Health Hazard . |
| 3 | Segregation | Store away from strong bases (e.g., NaOH, KOH).[1][2] Contact with bases liberates the free amine, which may be volatile and odorous. |
| 4 | Final Disposal | Incineration Only. Transfer to a licensed hazardous waste facility for rotary kiln incineration. Landfilling is prohibited due to potential groundwater leaching of the amine. |
Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, HPLC waste, or reaction solvents.[1]
-
Solvent Compatibility Check:
-
Critical Exclusion:
-
Do NOT mix with Oxidizers: Ensure the waste container does not contain concentrated Nitric Acid or Peroxides.[3] Secondary amines can form nitrosamines (potent carcinogens) in the presence of nitrosating agents.
-
Aldehydes/Ketones: If possible, avoid mixing with Acetone or Formaldehyde waste.[1] While not explosive, this forms Schiff bases/enamines, altering the chemical profile and potentially complicating waste analysis.[1]
-
-
Neutralization (Optional but Recommended):
-
If the solution is highly acidic due to excess HCl, neutralize to pH 6-8 using Sodium Bicarbonate (
) before adding to the solvent carboy to prevent container degradation.[1]
-
Emergency Spill Management
Scenario: Powder Spill on Benchtop
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Dry Cleanup: Do not wet initially.[3] Gently sweep powder into a dustpan or use a HEPA vacuum.
-
Decontamination:
-
Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid or Citric Acid) to keep the amine protonated and soluble.[1]
-
Follow with a water rinse, then an ethanol wipe.[1]
-
Why? Using a basic cleaner (ammonia/bleach) will liberate the free amine, causing a foul odor and potential respiratory irritation.[1]
-
Scenario: Liquid Spill
-
Neutralize: If the spill is acidic, sprinkle Sodium Bicarbonate until bubbling ceases.[3]
-
Collect: Scoop material into a hazardous waste bag (Stream A).
Regulatory Compliance (US/EU Context)
-
RCRA (USA): This material is not explicitly P-listed or U-listed.[1][2][3] However, it must be characterized by the generator.[1]
-
TSCA (USA): Verify R&D exemption status.[1][3] If used for commercial purposes, ensure PMN (Pre-Manufacture Notice) compliance.[1]
-
REACH (EU): Treat as a substance of Very High Concern (SVHC) equivalent regarding aquatic release.[1]
References
-
United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link][1]
-
Manus Aktteva Biopharma LLP. (n.d.).[1][3][9] Intermediates of Vardenafil: 2-Ethoxybenzamidine and related amines.[1][2][3][Link][1]
-
National Institutes of Health (NIH). (2022).[1] Barcoding drug information to recycle unwanted household pharmaceuticals: a review. (Discusses incineration protocols for bioactive pharmaceutical intermediates). [Link]
Sources
- 1. PubChemLite - Butylamine, n-(2-(2-((1,4-benzodioxan-5-yl)oxy)ethoxy)ethyl)-, hydrochloride (C16H25NO4) [pubchemlite.lcsb.uni.lu]
- 2. docs.gato.txst.edu [docs.gato.txst.edu]
- 3. clearsynth.com [clearsynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 7. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. floridadep.gov [floridadep.gov]
- 9. manusaktteva.com [manusaktteva.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
